A Comprehensive Technical Guide to 6-Bromoindoline-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 6-bromoindoline-2-carboxylic acid, a halogenated heterocyclic comp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6-bromoindoline-2-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogs and established chemical principles to offer a comprehensive technical resource. We will delve into its chemical identity, plausible synthetic routes with detailed protocols, predicted physicochemical properties, and its prospective applications in therapeutic development, all grounded in scientific literature.
Chemical Identity and Nomenclature
The subject of this guide is 6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid . It is crucial to distinguish this saturated indoline structure from its unsaturated counterpart, 6-bromo-1H-indole-2-carboxylic acid. The indoline core, with its sp³-hybridized carbons at positions 2 and 3, imparts a distinct three-dimensional geometry compared to the planar indole ring system. This structural nuance is critical in its interaction with biological targets.
Table 1: Chemical Identifiers and Properties
Property
Value
Source
IUPAC Name
6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid
-
Molecular Formula
C₉H₈BrNO₂
Calculated
Molecular Weight
242.07 g/mol
Calculated
Canonical SMILES
C1C(C(=O)O)NC2=CC(=CC=C21)Br
-
CAS Number
Not available
-
Synthesis of 6-Bromoindoline-2-carboxylic Acid: A Proposed Pathway
Proposed Synthetic Scheme: Reduction of 6-Bromo-1H-indole-2-carboxylic Acid
The conversion of the indole to the indoline can be achieved through catalytic hydrogenation, a robust and widely employed method for the reduction of the pyrrole ring in indoles.[1][2]
The Multifaceted Biological Activities of 6-Bromoindoline-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically act...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique three-dimensional structure and electronic properties provide a versatile framework for the design of novel therapeutic agents. The introduction of a bromine atom at the 6-position of the indoline ring, coupled with a carboxylic acid moiety at the 2-position, gives rise to the 6-bromoindoline-2-carboxylic acid scaffold. This core structure has emerged as a focal point for the development of a new generation of drug candidates with a diverse range of biological activities, spanning from oncology and infectious diseases to neurodegenerative disorders.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere cataloging of compounds. It aims to provide a comprehensive understanding of the synthesis, biological activities, and therapeutic potential of 6-bromoindoline-2-carboxylic acid derivatives. By delving into the causality behind experimental design and elucidating the intricate mechanisms of action, this guide serves as a practical and insightful resource for advancing the discovery and development of novel therapeutics based on this promising chemical scaffold.
I. The 6-Bromoindoline-2-carboxylic Acid Core: A Structural and Synthetic Overview
The 6-bromoindoline-2-carboxylic acid scaffold is a bicyclic heterocyclic system characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine substituent at the 6-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives, including esters and amides, with tailored biological activities.[1]
A. Rationale for the Scaffold: The Significance of the Bromo and Carboxylate Moieties
The bromine atom at the 6-position significantly influences the electronic properties of the indole nucleus, enhancing its lipophilicity and potential for halogen bonding interactions with biological targets. The carboxylic acid group at the 2-position is a key functional handle for derivatization and can participate in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[2] The ability to readily convert the carboxylic acid to esters and amides allows for the fine-tuning of physicochemical properties such as solubility, membrane permeability, and metabolic stability.[1][3][4]
B. Synthetic Strategies: A Step-by-Step Approach
The synthesis of 6-bromoindoline-2-carboxylic acid derivatives typically involves a multi-step sequence. A representative synthetic pathway is outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Figure 1: General synthetic workflow for 6-Bromoindoline-2-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 6-Bromoindoline-2-carboxylic Acid Ethyl Ester
Step 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate. To a solution of 4-bromo-2-nitrotoluene in a suitable solvent (e.g., ethanol), add diethyl oxalate and a strong base (e.g., sodium ethoxide) at a controlled temperature. The reaction mixture is stirred until completion, followed by acidic workup to yield the corresponding ketoester.
Step 2: Reductive Cyclization to Ethyl 6-Bromoindoline-2-carboxylate. The ketoester from Step 1 is subjected to catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using iron powder in acetic acid). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indoline ring.
Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the pure ethyl 6-bromoindoline-2-carboxylate.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
The indole scaffold is a common feature in many approved and investigational anticancer drugs.[5][6] Derivatives of 6-bromoindoline-2-carboxylic acid have emerged as promising candidates in this arena, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration.[7]
A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary mechanism of anticancer activity for several bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[8][9] These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for tumor growth and survival.[10]
Figure 2: Inhibition of the EGFR signaling pathway by 6-bromoindoline-2-carboxylic acid derivatives.
B. Quantitative Data: In Vitro Efficacy
The anticancer potency of these derivatives is typically evaluated through in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Table 1: Representative anticancer activities of bromoindoline and related indole carboxamide derivatives.
C. Experimental Protocol: EGFR Kinase Inhibition Assay
The ability of a compound to inhibit EGFR kinase activity can be quantified using a variety of in vitro assay formats. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[11]
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (6-bromoindoline-2-carboxylic acid derivative) in a kinase buffer.
Kinase Reaction: In a 384-well plate, incubate the EGFR enzyme with the test compound at various concentrations for a defined period. Initiate the kinase reaction by adding the substrate/ATP mixture.
ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the produced ADP back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[11]
III. Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 6-Bromoindole derivatives have demonstrated promising antimicrobial activity, including against drug-resistant strains.[12]
A. Mechanism of Action: Disruption of Bacterial Cell Membranes
Certain 6-bromoindolglyoxylamido derivatives, which share the 6-bromoindole core, exert their antimicrobial effect by rapidly permeabilizing and depolarizing the bacterial cell membrane.[12] This disruption of the membrane integrity leads to the leakage of essential cellular components and ultimately cell death. This mechanism is often effective against both Gram-positive and Gram-negative bacteria.
Figure 3: Proposed mechanism of antimicrobial action via membrane disruption.
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[6][12][15][16][17][18][19]
Step-by-Step Methodology:
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the 6-bromoindoline-2-carboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the optical density.[15][16][17]
IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The indole nucleus is present in many neuroactive compounds, and its derivatives are being investigated for their neuroprotective potential.[20][21]
A. Potential Mechanisms of Action: A Multifaceted Approach
While specific data on 6-bromoindoline-2-carboxylic acid derivatives is limited, the neuroprotective effects of related indole compounds are often attributed to a combination of mechanisms:
Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[13][22]
Anti-inflammatory Effects: Chronic neuroinflammation plays a significant role in the progression of neurodegenerative disorders. Some indole compounds can modulate inflammatory pathways in the brain.[13]
Anti-apoptotic Effects: By modulating signaling pathways involved in programmed cell death, these compounds can prevent neuronal apoptosis.[13]
Figure 4: Potential neuroprotective mechanisms of 6-bromoindoline-2-carboxylic acid derivatives.
B. Experimental Protocol: Neuronal Cell Viability Assay (MTT Assay)
The neuroprotective effect of a compound can be assessed by its ability to protect neuronal cells from a toxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[23][24][25]
Step-by-Step Methodology:
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere and grow.
Induction of Toxicity and Treatment: Induce neuronal toxicity using a relevant toxin (e.g., hydrogen peroxide for oxidative stress or a neurotoxic peptide). Treat the cells with various concentrations of the 6-bromoindoline-2-carboxylic acid derivative.
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[23][24]
V. Structure-Activity Relationships (SAR): Guiding the Path to Optimized Derivatives
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.[2][26] For indoline-2-carboxylic acid derivatives, several key structural features have been identified that influence their biological activity.
Substituents on the Phenylamide Moiety: For N-phenylamide derivatives of indoline-2-carboxylic acid, the nature and position of substituents on the phenyl ring can significantly impact their NF-κB inhibitory activity and cytotoxicity against cancer cell lines.[5]
The Carboxylic Acid Group: The free carboxylic acid is often crucial for activity, potentially acting as a hydrogen bond donor or participating in salt bridge interactions with the target protein. Esterification of this group can sometimes lead to a loss of activity.[18][27]
The Indole/Indoline Core: The core heterocyclic structure is essential for providing the correct orientation of the key interacting groups within the target's binding site.
VI. Future Directions and Conclusion
The 6-bromoindoline-2-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in exploring the anticancer and antimicrobial activities of related bromoindole derivatives, there remains a vast, underexplored territory for derivatives of the specific 6-bromoindoline-2-carboxylic acid core.
Future research should focus on:
Systematic Synthesis and Screening: The synthesis and comprehensive biological evaluation of a diverse library of 6-bromoindoline-2-carboxylic acid esters and amides are crucial to fully unlock the therapeutic potential of this scaffold.
Elucidation of Specific Mechanisms: For promising lead compounds, detailed mechanistic studies are necessary to identify their precise molecular targets and pathways of action.
In Vivo Efficacy and Pharmacokinetic Studies: Compounds with potent in vitro activity should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
VII. References
Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 115-123. [Link]
Stolerman, I. P. (Ed.). (2010). Encyclopedia of Psychopharmacology. Springer Science & Business Media.
Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
Kim, J. S., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571. [Link]
Hassan, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1324-1339. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]
Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(1), 123. [Link]
Al-Hourani, B. J., et al. (2026). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]
Zhang, G., et al. (2021). Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates. ChemistrySelect, 6(33), 8532-8536. [Link]
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
Zhang, Y., et al. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4876. [Link]
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
Stolc, S. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1943-1950. [Link]
Fakhraei, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245. [Link]
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
Al-Suhaimi, E. A., et al. (2021). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 26(16), 4983. [Link]
Meng, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6527. [Link]
Kumar, A., et al. (2016). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 134-140. [Link]
Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Plotnikov, E. Y., et al. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 37(4), 1271-1282. [Link]
Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 115-123. [Link]
Nabavi, S. M., et al. (2015). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 16(8), 700-709. [Link]
World Health Organization. (2021). Antimicrobial resistance. Retrieved from [Link]
Cadelis, M. M., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 12(2), 261. [Link]
Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971. [Link]
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
Reddy, T. J., et al. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 14(36), 8469-8473. [Link]
Teasdale, A., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 22(9), 1215-1225. [Link]
Meng, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6527. [Link]
Organic Syntheses. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Retrieved from [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromoindoline-2-carboxylic Acid
Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 6-Substituted Indoline-2-Carboxylic Acid Scaffold The indoline-2-carboxylic acid framework is a privileged scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 6-Substituted Indoline-2-Carboxylic Acid Scaffold
The indoline-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets. The strategic functionalization of this core, particularly at the 6-position, allows for the systematic modulation of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Derivatives of this scaffold are integral to the development of novel therapeutics. For instance, they have been identified as promising inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] The core structure's ability to chelate magnesium ions within the enzyme's active site is a critical aspect of its inhibitory activity.[2] Furthermore, the related 6-nitroindoline-2-carboxylic acid is a crucial building block for synthesizing potent DNA-binding antitumor agents like analogs of CC-1065 and duocarmycin.[3]
6-Bromoindoline-2-carboxylic acid serves as a versatile and strategically vital starting material. The bromine atom at the 6-position is a synthetic handle amenable to a wide array of palladium-catalyzed cross-coupling reactions.[4][5] This enables the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, providing a powerful platform for generating extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and expert insights into the most common and effective coupling reactions for this valuable substrate.
Working with 6-bromoindoline-2-carboxylic acid requires careful consideration of its bifunctional nature. The molecule contains both a nucleophilic secondary amine (the indoline N-H) and a potentially coordinating carboxylic acid group. These functionalities can interact with and deactivate the palladium catalyst, or participate in undesired side reactions. Therefore, a protection strategy is often the first and most critical step for successful cross-coupling.
The Causality Behind Protection:
N-H Protection: The indoline nitrogen can undergo oxidative addition to the Pd(0) catalyst or act as a competing nucleophile, particularly in C-N coupling reactions. Protecting it, for example as a carbamate (Boc, Cbz) or with a sulfonyl group (Ts), prevents these side reactions and ensures the reaction proceeds at the C-Br bond.
Carboxylic Acid Protection: The acidic proton of the carboxyl group can react with strong bases used in many coupling reactions. More importantly, the carboxylate can coordinate to the palladium center, inhibiting catalysis. Esterification (e.g., to a methyl or ethyl ester) is the most common strategy to circumvent these issues.[1]
The general workflow, therefore, involves an initial protection sequence before the core cross-coupling step, followed by deprotection to reveal the desired final product.
Caption: General workflow for functionalizing 6-bromoindoline-2-carboxylic acid.
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction is particularly valuable for introducing substituted anilines, benzylamines, and other nitrogen nucleophiles at the 6-position of the indoline scaffold, a common strategy in the development of HIV integrase inhibitors.[1]
Mechanism Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial here as they stabilize the Pd(0) species and accelerate this rate-limiting step.[8]
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the coordinated amine, forming a more nucleophilic amido species.
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: C-N Coupling with a Substituted Aniline
This protocol is adapted from methodologies used in the synthesis of indole-2-carboxylic acid derivatives as HIV-1 inhibitors.[1] It assumes the starting material has been pre-protected as the methyl ester.
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-bromoindoline-2-carboxylate, the substituted aniline, and cesium carbonate.
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and Xantphos ligand in a small amount of the reaction solvent. This allows for the pre-formation of the active catalytic species.
Solvent Addition: Add the anhydrous solvent to the Schlenk flask containing the reagents.
Catalyst Addition: Add the catalyst slurry to the reaction mixture.
Reaction Conditions: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Final Deprotection (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the target molecule.
Section 2: Suzuki-Miyaura C-C Coupling Protocols
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[9] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester.[10][11] For 6-bromoindoline-2-carboxylic acid, this reaction is ideal for introducing diverse aryl or heteroaryl moieties, significantly expanding the accessible chemical space.
Mechanism Rationale: The Suzuki coupling also operates on a Pd(0)/Pd(II) cycle.
Oxidative Addition: Pd(0) inserts into the C-Br bond of the indoline scaffold.
Transmetalation: This is the defining step. The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium(II) center, replacing the bromide. The base is critical as it forms a more nucleophilic 'ate' complex with the boron, facilitating the transfer.[10]
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 2: C-C Coupling with an Arylboronic Acid
This is a general protocol derived from standard procedures for coupling bromo-substituted heterocycles.[5][12] It assumes the use of a protected indoline substrate.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv) or PdCl₂(dppf) (0.03-0.05 equiv)
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
Solvent mixture: e.g., Dioxane/Water (4:1) or Toluene/Ethanol/Water
Step-by-Step Procedure:
Reagent Combination: In a round-bottom flask, combine the protected 6-bromoindoline-2-carboxylate, the arylboronic acid, and the base.
Solvent Addition: Add the solvent mixture to the flask.
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the desired 6-arylindoline product.
Section 3: Heck-Mizoroki C-C Coupling Protocols
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[13][14] This reaction is excellent for introducing vinyl groups or more complex unsaturated side chains at the 6-position of the indoline core.
Mechanism Rationale:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium complex, followed by insertion of the alkene into the Pd-Aryl bond. This step typically occurs with syn-stereochemistry.
Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom on the carbon beta to the palladium is eliminated, forming the new C=C double bond and a palladium-hydride species. This step requires a syn-coplanar arrangement of the Pd and H atoms.
Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[15]
Protocol 3: C-C Coupling with an Alkene (e.g., n-butyl acrylate)
This protocol is a representative example for a Heck coupling reaction.
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the protected 6-bromoindoline-2-carboxylate, Pd(OAc)₂, and P(o-tol)₃ in the anhydrous solvent.
Reagent Addition: Add the triethylamine followed by the alkene to the reaction mixture.
Reaction Conditions: Heat the mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to ambient temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified via silica gel chromatography to yield the 6-alkenylindoline derivative.
Comparative Data Summary
Reaction Type
Catalyst (equiv)
Ligand (equiv)
Base (equiv)
Typical Solvent
Temp (°C)
Key Bond Formed
Buchwald-Hartwig
Pd(OAc)₂ (0.05)
Xantphos (0.10)
Cs₂CO₃ (2.0)
Toluene / Dioxane
90-110
C(sp²) - N
Suzuki-Miyaura
Pd(PPh₃)₄ (0.03)
(Internal)
K₂CO₃ (2.0)
Dioxane / H₂O
80-100
C(sp²) - C(sp²)
Heck-Mizoroki
Pd(OAc)₂ (0.02)
P(o-tol)₃ (0.04)
Et₃N (1.5)
DMF / CH₃CN
80-100
C(sp²) - C(sp²)
Field-Proven Insights & Troubleshooting
Catalyst Choice is Key: For Buchwald-Hartwig aminations, using pre-formed palladium catalysts or advanced, bulky phosphine ligands can significantly improve yields and reaction times.[16] For Suzuki couplings, catalysts like PdCl₂(dppf) are often more robust and air-stable than Pd(PPh₃)₄.
Base Sensitivity: The choice of base is critical. Strong bases like NaOt-Bu are common in Buchwald-Hartwig reactions but can cause hydrolysis of ester protecting groups if not perfectly anhydrous. Carbonates are milder and often preferred for Suzuki couplings, especially in aqueous media.[10]
Degassing is Non-Negotiable: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing is a primary cause of failed Suzuki and Heck reactions. Ensure the reaction mixture is thoroughly purged with an inert gas before adding the catalyst.
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are less reactive in Suzuki couplings. Using fresh, high-quality boronic acids or boronate esters can improve reproducibility.[11]
Conclusion
6-Bromoindoline-2-carboxylic acid stands out as a highly adaptable platform for chemical synthesis in drug discovery. Through judicious application of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions, researchers can efficiently generate diverse libraries of 6-substituted indoline derivatives. Understanding the underlying mechanisms, the critical role of protecting groups, and the specific functions of catalysts, ligands, and bases is paramount to achieving high yields and reproducible results. The protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of this valuable scaffold.
References
Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9020-9031. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Retrieved from a publication on the concise synthesis of polycyclic indoline scaffolds. [Link]
PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
Organic Syntheses. (n.d.). A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. Coll. Vol. 10, p.55 (2004); Vol. 79, p.129 (2002). [Link]
ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry, 86(3), 2510–2522. [Link]
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. European Journal of Organic Chemistry. [Link]
RSC Publishing. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. [Link]
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Molecules. [Link]
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
NIH National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
NIH National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 25(1), 173. [Link]
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
Application Notes and Protocols for the Incorporation of 6-Bromoindoline-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for the successful incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the successful incorporation of the conformationally constrained, non-proteinogenic amino acid, 6-Bromoindoline-2-carboxylic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the strategic importance of this building block in medicinal chemistry, its physicochemical properties, detailed protocols for Fmoc protection, solid-phase synthesis, and final cleavage, as well as troubleshooting and characterization guidelines. The causality behind experimental choices is explained to empower researchers to overcome the unique challenges associated with this sterically hindered amino acid, such as low reactivity and potential side reactions.
Introduction: The Strategic Value of 6-Bromoindoline-2-carboxylic Acid in Peptidomimetics
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Incorporating 6-Bromoindoline-2-carboxylic acid, a conformationally restricted proline and phenylalanine analogue, into peptides offers a powerful strategy for designing novel peptidomimetics with enhanced therapeutic potential.[3]
The rigid bicyclic structure of the indoline ring system reduces the conformational flexibility of the peptide backbone. This pre-organization can lead to several desirable properties in drug candidates:
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, often resulting in higher affinity and selectivity.[4]
Enhanced Proteolytic Stability: The unnatural structure of the indoline ring can hinder recognition by proteases, leading to a longer in vivo half-life compared to peptides composed solely of natural amino acids.[3]
Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide are altered, which can positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
The bromine substituent at the 6-position provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse peptide libraries for structure-activity relationship (SAR) studies. Furthermore, halogenation can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target interactions.[5]
Despite its advantages, the incorporation of 6-Bromoindoline-2-carboxylic acid presents challenges, primarily due to the steric hindrance of the bicyclic system, which can impede coupling efficiency, and a propensity for diketopiperazine formation at the dipeptide stage.[4] This guide provides detailed protocols and expert insights to navigate these challenges effectively.
Physicochemical Properties of 6-Bromoindoline-2-carboxylic Acid
A thorough understanding of the starting material is crucial for successful synthesis. The properties of the closely related 6-Bromoindole-2-carboxylic acid are summarized below, which provide a good approximation for the indoline analogue.
Synthesis of Fmoc-6-Bromoindoline-2-carboxylic Acid
The first critical step is the protection of the secondary amine of the indoline ring with the fluorenylmethoxycarbonyl (Fmoc) group. This is essential for its use in standard Fmoc-SPPS.
Caption: Workflow for the Nα-Fmoc protection of 6-Bromoindoline-2-carboxylic acid.
Protocol:
Dissolution: Dissolve 6-Bromoindoline-2-carboxylic acid (1.0 eq) in a suitable solvent mixture such as 10% aqueous sodium bicarbonate or a mixture of dioxane and water.
Addition of Fmoc Reagent: To the stirred solution, add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05-1.1 eq) in dioxane or acetone dropwise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Workup: Once the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
Acidification: Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, purify the product further by recrystallization or flash column chromatography.
Causality and Self-Validation:
Choice of Reagent: Fmoc-OSu is a common and effective reagent for Fmoc protection.[1] The use of a slight excess ensures complete reaction of the starting material.
Basic Conditions: The reaction is carried out under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the secondary amine on the Fmoc-OSu.
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of side products due to prolonged reaction times.
Purification: The purity of the final Fmoc-protected amino acid is critical for successful peptide synthesis. Impurities can lead to truncated or modified peptide sequences.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for the manual incorporation of Fmoc-6-Bromoindoline-2-carboxylic acid into a peptide sequence on a solid support. This protocol can be adapted for automated peptide synthesizers.
Caption: The iterative cycle for incorporating Fmoc-6-Bromoindoline-2-carboxylic acid in SPPS.
Deprotection Solution: 20% (v/v) piperidine in DMF
Activation/Coupling Reagents:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
N,N-Diisopropylethylamine (DIEA)
Protocol Steps:
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine/DMF solution and agitate for 3 minutes.
Drain and repeat the piperidine treatment for 10-15 minutes.
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Coupling of Fmoc-6-Bromoindoline-2-carboxylic Acid:
In a separate vial, pre-activate a solution of Fmoc-6-Bromoindoline-2-carboxylic acid (3-5 eq.), HATU (2.9 eq.), and DIEA (6-10 eq.) in DMF for 1-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[7]
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is necessary.
Double Coupling (if required):
Drain the coupling solution and wash the resin with DMF (3 times).
Repeat the coupling step with a freshly prepared activated solution of Fmoc-6-Bromoindoline-2-carboxylic acid for another 2-4 hours.
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Causality and Self-Validation:
Choice of Coupling Reagents: HATU and HCTU are highly efficient coupling reagents recommended for sterically hindered amino acids as they form highly reactive activated esters.[8]
Extended Coupling Times and Double Coupling: The bicyclic structure of the indoline ring presents significant steric bulk around the carboxylic acid and the alpha-carbon, which can slow down the rate of amide bond formation.[4][7] Therefore, extended coupling times and the potential need for a second coupling are crucial to ensure the reaction goes to completion and to avoid deletion sequences.
Kaiser Test: This colorimetric test is a reliable method for detecting the presence of primary amines on the resin. A negative result (yellow beads) indicates that the coupling reaction is complete. Note that the Kaiser test is not suitable for N-terminal proline or other secondary amines, where a chloranil test would be more appropriate.
Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions, particularly with the electron-rich indoline ring.
Protocol:
Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DCM and dry it thoroughly under vacuum.
Cleavage:
Prepare a cleavage cocktail. For peptides containing the 6-bromoindoline moiety (structurally similar to tryptophan), a standard "Reagent K" cocktail is recommended to scavenge cationic species that could alkylate the indoline ring.[9]
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Isolation:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the precipitated peptide.
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
Drying: Dry the crude peptide pellet under vacuum.
Causality and Self-Validation:
Choice of Cleavage Cocktail: The indoline ring is susceptible to alkylation by carbocations generated from protecting groups and the resin linker during TFA cleavage.[6][9] The scavengers in Reagent K (phenol, thioanisole, water, EDT) act as nucleophiles to trap these reactive species, thereby protecting the integrity of the 6-bromoindoline residue.
Cold Ether Precipitation: Peptides are generally insoluble in diethyl ether, allowing for efficient precipitation and separation from the soluble cleavage byproducts. Using cold ether enhances this precipitation.
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
Purification
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
Column: A C18 column is typically used.
Mobile Phase: A gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) is commonly employed. The gradient should be optimized based on the hydrophobicity of the peptide.
Detection: UV absorbance at 214 nm and 280 nm. The indoline moiety will contribute to the absorbance at 280 nm.
Characterization
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Analytical HPLC: To assess the purity of the final product.
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.
Parameter
Recommended Setting/Reagent
Rationale
Fmoc Protection Reagent
Fmoc-OSu
Efficient and widely used for N-Fmoc protection.
SPPS Coupling Reagent
HATU or HCTU
High efficiency for sterically hindered amino acids.[8]
Coupling Time
2-4 hours (consider double coupling)
Overcomes steric hindrance of the indoline ring.[7]
Cleavage Cocktail
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)
Protects the electron-rich indoline ring from alkylation.[9]
Purification Method
RP-HPLC (C18 column)
Standard and effective method for peptide purification.
Primary Characterization
Mass Spectrometry (ESI or MALDI)
Confirms molecular weight and isotopic pattern of bromine.
Troubleshooting Common Challenges
Incomplete Coupling:
Symptom: Positive Kaiser test after coupling.
Solution: Perform a second coupling. For subsequent syntheses, increase the coupling time and/or the equivalents of amino acid and coupling reagents. Consider using microwave-assisted SPPS to enhance coupling efficiency for hindered residues.[7]
Diketopiperazine Formation:
Symptom: Significant byproduct formation when 6-bromoindoline is the second amino acid to be coupled.
Solution: If possible, couple the first two amino acids as a pre-formed dipeptide. Alternatively, use a 2-chlorotrityl chloride resin, which is known to suppress diketopiperazine formation due to its steric bulk.[10]
Side Reactions during Cleavage:
Symptom: Unidentified peaks in the crude HPLC chromatogram with masses corresponding to alkylated peptide.
Solution: Ensure the use of a robust scavenger cocktail like Reagent K. Ensure the peptide-resin is completely dry before adding the cleavage cocktail.
Conclusion
The incorporation of 6-Bromoindoline-2-carboxylic acid into peptides is a valuable strategy for the development of novel peptidomimetics with improved pharmacological properties. While its sterically hindered nature requires optimized coupling protocols and careful consideration of potential side reactions, the detailed procedures and scientific rationale provided in these application notes offer a robust framework for its successful application. By understanding the underlying chemistry and implementing these validated methods, researchers can effectively harness the potential of this unique building block in their drug discovery and development programs.
References
Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1241–1251. [Link]
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. [Link]
Piras, M., et al. (2024). On the Reactivity of (S)-Indoline-2-carboxylic Acid. Chemistry – A European Journal. [Link]
Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved January 26, 2026, from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link] (Note: This is a representative link for SPPS protocols, the specific document may be hosted elsewhere).
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved January 26, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved January 26, 2026, from [Link]
Hanessian, S., & Auzzas, L. (2008). The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. Accounts of Chemical Research, 41(10), 1241-1251. [Link]
ResearchGate. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link] (Note: This is a representative review on protecting groups).
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link] (Note: This is a representative protocol for difficult sequences).
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 26, 2026, from [Link]
Salomone, A., et al. (2017). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 22(3), 362. [Link]
Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. University of Cambridge. [Link]
ResearchGate. (2019). Side Reactions on Amino Groups in Peptide Synthesis. [Link]
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 26, 2026, from [Link]
Kunz, H., & Laschat, D. (2000). Stereoselective Synthesis of Glycopeptides. Angewandte Chemie International Edition, 39(16), 2874-2900. [Link] (Note: This is a representative review on complex peptide synthesis).
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
MDPI. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]
Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Bromoindoline-2-carboxylic acid
Abstract 6-Bromoindoline-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure, purity, and stability are critical determinants of its re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-Bromoindoline-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure, purity, and stability are critical determinants of its reactivity and the quality of downstream products. This guide provides a detailed framework of analytical techniques for the comprehensive characterization of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind experimental choices, offers step-by-step workflows, and details the interpretation of expected results, ensuring a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
The utility of a synthetic intermediate like 6-Bromoindoline-2-carboxylic acid is directly proportional to the confidence in its structural identity and purity. Ambiguities can lead to failed syntheses, impure final products, and misinterpreted biological data. A multi-technique analytical approach is therefore not merely a quality control step but a foundational component of reliable scientific research. This document moves beyond a simple listing of methods to provide an integrated strategy, where each technique offers a unique and complementary piece of the structural puzzle. The combination of spectroscopic and chromatographic methods provides orthogonal data, ensuring an unambiguous and robust characterization.[1][2]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment and connectivity of every atom in the 6-Bromoindoline-2-carboxylic acid structure.[4]
Principle of Causality
The choice of a deuterated solvent like DMSO-d₆ is critical. Its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. More importantly, the acidic proton of the carboxyl group and the N-H proton of the indoline ring are exchangeable and will be observable in DMSO-d₆, whereas they might be broadened or exchanged completely in solvents like D₂O or CD₃OD.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Data Interpretation: Expected Spectra
¹H NMR (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Carboxylic Acid (-COOH)
~12.0 - 13.0
Broad Singlet
1H
H₀
Indoline Amine (-NH-)
~6.0 - 7.0
Broad Singlet
1H
N-H
Aromatic Proton
~7.2 - 7.4
Doublet
1H
H-7
Aromatic Proton
~7.1 - 7.2
Doublet of Doublets
1H
H-5
Aromatic Proton
~6.8 - 7.0
Doublet
1H
H-4
Methine (-CH-)
~4.2 - 4.4
Doublet of Doublets
1H
H-2
Methylene (-CH₂-)
~3.0 - 3.5
Multiplet
2H
H-3
¹³C NMR (DMSO-d₆, 101 MHz)
Chemical Shift (δ, ppm)
Assignment
Carboxylic Acid (C=O)
~173 - 176
C=O
Aromatic Quaternary
~140 - 155
C-3a, C-7a
Aromatic Methine
~120 - 135
C-4, C-5, C-7
Aromatic Quaternary (C-Br)
~110 - 118
C-6
Aliphatic Methine
~60 - 65
C-2
Aliphatic Methylene
~35 - 40
C-3
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS is an indispensable technique for confirming the molecular weight of a compound. For halogenated molecules, it provides an additional layer of confirmation through the characteristic isotopic pattern of the halogen.
Principle of Causality
Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique that typically keeps the parent molecule intact, allowing for clear observation of the molecular ion.[2] Given the acidic nature of the carboxylic acid, running in negative ion mode ([M-H]⁻) is often preferred as it provides a strong, clean signal. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in two major peaks for the molecular ion cluster, separated by 2 m/z units ([M] and [M+2]), with nearly identical intensities. This is a definitive signature for a monobrominated compound.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for mass spectrometric analysis.
Protocol: ESI-MS
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 10-50 µg/mL in a 50:50 mixture of acetonitrile and water.
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Analysis: Infuse the sample solution directly into the mass spectrometer.
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 50-500.
Fragmentation (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to obtain fragmentation data, which can further confirm the structure.
Expected Negative Ion ([M-H]⁻): A pair of peaks at m/z 239.97 and m/z 241.97 in an approximate 1:1 ratio.
Expected Positive Ion ([M+H]⁺): A pair of peaks at m/z 241.99 and m/z 243.99 in an approximate 1:1 ratio.
Key Fragmentation: Aromatic carboxylic acids are known to lose the carboxyl group.[5] Expect to see significant fragment ions corresponding to the loss of H₂O (18 Da), CO₂ (44 Da), and the entire COOH group (45 Da).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a chemical compound. It separates the main component from any impurities, allowing for accurate quantification.[1]
Principle of Causality
A Reversed-Phase (RP) C18 column is selected because it effectively retains the moderately polar 6-Bromoindoline-2-carboxylic acid while allowing for separation from both more polar and less polar impurities. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time. A gradient elution (gradually increasing the organic component) is chosen to ensure that any potential impurities with a wide range of polarities are eluted and detected.[6][7]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Protocol: RP-HPLC
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
Instrumentation & Conditions:
HPLC System: A standard HPLC with a UV or Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject a blank (diluent) followed by the sample.
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Functional Group Identification by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle of Causality
The molecular structure of 6-Bromoindoline-2-carboxylic acid contains several distinct functional groups that give rise to characteristic vibrations. The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[8] The C=O stretch will be a strong, sharp peak. The N-H stretch of the indoline ring will be a sharper peak than the O-H, and the aromatic C=C bonds will show multiple absorptions in the fingerprint region.[9] Finally, the C-Br stretch will appear at a low wavenumber, as expected for carbon-halogen bonds.[10]
Experimental Workflow: FT-IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: Identify the key absorption bands and assign them to the corresponding functional groups.
Data Interpretation: Expected Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
2500 - 3300
Broad, Strong
O-H stretch (Carboxylic Acid)
~3350
Medium
N-H stretch (Indoline)
~3000 - 3100
Medium
Aromatic C-H stretch
~2850 - 2960
Weak
Aliphatic C-H stretch
~1700
Strong, Sharp
C=O stretch (Carboxylic Acid)
~1600, ~1470
Medium-Strong
Aromatic C=C stretch
500 - 600
Medium
C-Br stretch
Elemental Composition Confirmation
Elemental analysis by combustion provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. A separate method is used for bromine.
Principle of Causality
This technique provides fundamental confirmation of the compound's elemental makeup. The sample is combusted in a furnace, converting elements into simple gases (CO₂, H₂O, N₂), which are then quantified. Comparing the experimental percentages to the calculated theoretical values for the proposed formula (C₉H₈BrNO₂) serves as a final, crucial check of identity and purity.
Experimental Workflow: Elemental Analysis
Caption: Workflow for elemental analysis.
Protocol and Data Interpretation
Analysis: A small, precisely weighed sample (1-3 mg) is submitted to a specialized analytical laboratory for CHN and Bromine analysis.
Results: The experimental percentages should be within ±0.4% of the theoretical values.
Element
Theoretical Percentage (%)
Carbon (C)
44.66
Hydrogen (H)
3.33
Bromine (Br)
33.01
Nitrogen (N)
5.79
Oxygen (O)
13.21
Summary of Analytical Data
This table provides a consolidated overview of the expected analytical results for the verification of 6-Bromoindoline-2-carboxylic acid.
PubChem. 6-Bromoquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
ResearchGate. FT-IR spectrum of control indole. [Link]
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. [Link]
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination. [Link]
MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]
KIET Group of Institutions. Elemental Analysis Of Organic Compounds. [Link]
ResearchGate. (2025). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]
LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
Technoarete. (2015). FT-IR studies on interactions between Indole and Coumarin. [Link]
National Institutes of Health. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal. [Link]
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
Google Patents. (2016).
National Institutes of Health. (2023). Perspective on halogenated organic compounds. [Link]
ResearchGate. (2024). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives. [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Bromo-Carboxylic Acids
Introduction: Accelerating the Synthesis of Key Building Blocks Bromo-carboxylic acids are indispensable building blocks in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating the Synthesis of Key Building Blocks
Bromo-carboxylic acids are indispensable building blocks in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for their synthesis, however, often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a greener, more efficient alternative. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatic rate enhancements, higher yields, and improved product selectivity.[1] This application note provides detailed protocols and insights into the microwave-assisted synthesis of bromo-carboxylic acids via two primary routes: the α-bromination of saturated carboxylic acids and the hydrobromination of unsaturated carboxylic acids.
The Science Behind Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to intense and uniform heating of the reaction vessel's contents.[2] In contrast to conventional heating, which relies on thermal conductivity, microwave heating is instantaneous and localized, directly targeting the reactants and solvent. This often results in significantly reduced reaction times, from hours to mere minutes, and can lead to cleaner reactions with fewer byproducts.[1]
Part 1: α-Bromination of Aliphatic Carboxylic Acids via the Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-bromination of carboxylic acids. The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for selective bromination at the α-position. Microwave irradiation can significantly accelerate this multi-step process.
Reaction Mechanism: A Step-by-Step Look
The HVZ reaction involves four key steps:
Formation of Acyl Bromide: The carboxylic acid reacts with a phosphorus trihalide, typically PBr₃ (which can be generated in situ from red phosphorus and bromine), to form an acyl bromide.
Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.
Bromination: The enol tautomer undergoes electrophilic attack by bromine at the α-carbon.
Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed during workup to yield the final α-bromo carboxylic acid.
Figure 1: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Protocol 1: Microwave-Assisted α-Bromination of Hexanoic Acid
This protocol is an adaptation of a conventional Hell-Volhard-Zelinsky procedure for a microwave reactor.
Materials:
Hexanoic acid
Red phosphorus
Bromine
Dichloromethane (DCM), anhydrous
Deionized water
Saturated sodium bisulfite solution
Anhydrous magnesium sulfate
Microwave reactor with sealed vessel capability, temperature and pressure sensors, and magnetic stirring.
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add hexanoic acid (5 mmol, 1.0 eq) and red phosphorus (0.25 mmol, 0.05 eq).
Reagent Addition: In a fume hood, carefully add bromine (5.5 mmol, 1.1 eq) dropwise to the stirred mixture. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes, with a maximum pressure limit of 20 bar. The power will be automatically adjusted to maintain the target temperature.
Work-up:
After the reaction, cool the vessel to room temperature.
Carefully unseal the vessel in a fume hood and slowly add 5 mL of deionized water to quench the reaction and hydrolyze the acyl bromide.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by deionized water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromohexanoic acid.
Purification: The crude product can be purified by vacuum distillation if necessary.
Data Comparison: Conventional vs. Microwave Synthesis
Carboxylic Acid
Method
Reaction Time
Yield (%)
Hexanoic Acid
Conventional
4-6 hours
~75
Hexanoic Acid
Microwave
15 minutes
>85 (expected)
Octanoic Acid
Conventional
6-8 hours
~70
Octanoic Acid
Microwave
20 minutes
>80 (expected)
Note: Expected yields for microwave synthesis are based on typical enhancements observed for similar reactions and may require optimization.
Part 2: Hydrobromination of Unsaturated Carboxylic Acids
The addition of hydrogen bromide (HBr) across the double bond of an α,β-unsaturated carboxylic acid is another important route to bromo-carboxylic acids. Microwave irradiation can facilitate this addition, often leading to faster and more efficient reactions.
Reaction Mechanism: Electrophilic Addition
The hydrobromination of an α,β-unsaturated carboxylic acid proceeds via an electrophilic addition mechanism. The electron-rich double bond attacks the electrophilic hydrogen of HBr, forming a carbocation intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final bromo-carboxylic acid. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the presence of radical initiators. In the absence of peroxides, the reaction typically follows Markovnikov's rule.
Figure 2: Mechanism of Hydrobromination of an Unsaturated Carboxylic Acid.
Protocol 2: Microwave-Assisted Synthesis of 3-Bromopropanoic Acid from Acrylic Acid
This protocol provides a method for the microwave-assisted hydrobromination of acrylic acid.
Materials:
Acrylic acid
Hydrobromic acid (48% aqueous solution)
Microwave reactor with sealed vessel capability, temperature and pressure sensors, and magnetic stirring.
Procedure:
Vessel Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, combine acrylic acid (10 mmol, 1.0 eq) and 48% aqueous hydrobromic acid (12 mmol, 1.2 eq).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes, with a maximum pressure limit of 15 bar.
Work-up:
After cooling the vessel to room temperature, carefully open it.
Transfer the reaction mixture to a round-bottom flask and remove the excess water and HBr under reduced pressure.
Purification: The resulting crude 3-bromopropanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Data Comparison: Conventional vs. Microwave Synthesis
Unsaturated Acid
Method
Reaction Time
Yield (%)
Acrylic Acid
Conventional
2-4 hours
~80
Acrylic Acid
Microwave
10 minutes
>90 (expected)
Cinnamic Acid
Conventional
3-5 hours
~75
Cinnamic Acid
Microwave
15 minutes
>85 (expected)
Note: Expected yields for microwave synthesis are based on typical enhancements observed for similar reactions and may require optimization.
Alternative Brominating Agents: The Use of N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for bromination reactions. It can be used for the α-bromination of carboxylic acids, often in the presence of a radical initiator or an acid catalyst, under microwave irradiation.
Protocol 3: Microwave-Assisted α-Bromination of Octanoic Acid using NBS
This protocol outlines a general procedure for the α-bromination of a long-chain fatty acid using NBS under microwave conditions.
Materials:
Octanoic acid
N-Bromosuccinimide (NBS)
Benzoyl peroxide (BPO) (radical initiator)
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
Microwave reactor with sealed vessel capability, temperature and pressure sensors, and magnetic stirring.
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vessel with a magnetic stir bar, add octanoic acid (5 mmol, 1.0 eq), NBS (5.5 mmol, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.1 mmol, 0.02 eq). Add 5 mL of carbon tetrachloride. Caution: CCl₄ is a hazardous solvent; handle in a fume hood with appropriate PPE.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130°C for 20 minutes, with a maximum pressure limit of 20 bar.
Work-up:
After cooling, filter the reaction mixture to remove the succinimide byproduct.
Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine species, followed by water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude 2-bromooctanoic acid can be purified by vacuum distillation.
Troubleshooting and Field-Proven Insights
Solvent Choice: The choice of solvent is crucial in microwave chemistry. Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently, leading to rapid heating. For solvent-free reactions, ensure that at least one of the reactants is polar enough to absorb microwaves.
Pressure Monitoring: Microwave reactions in sealed vessels can generate significant pressure. Always use a microwave reactor equipped with reliable pressure monitoring to prevent vessel failure.
Hot Spots: While microwaves provide generally uniform heating, localized "hot spots" can occur. Efficient stirring is essential to ensure even temperature distribution and prevent side reactions or decomposition.
Reaction Optimization: The protocols provided are starting points. Optimal reaction times, temperatures, and reagent stoichiometries may vary depending on the specific substrate and the microwave reactor used. Systematic optimization is recommended to achieve the best results.
Safety: Always handle corrosive and toxic reagents like bromine and HBr in a well-ventilated fume hood with appropriate personal protective equipment. Be aware of the potential for rapid pressure buildup in sealed microwave vessels.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the preparation of bromo-carboxylic acids. By dramatically reducing reaction times and often improving yields, MAOS aligns with the principles of green chemistry, providing a more sustainable approach to the synthesis of these important chemical intermediates. The protocols and insights provided in this application note serve as a valuable resource for researchers and professionals seeking to leverage the benefits of microwave technology in their synthetic endeavors.
References
Desai, B. (2002). Microwave assisted organic synthesis. University of Surrey (United Kingdom).
Ghasemnejad-Bosra, H. (n.d.). N-bromosuccinimide (NBS) catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. Tsi-journals.com. Retrieved January 26, 2026, from [Link]
Rajasekhar, K. K., Ananth, V. S., Nithiyananthan, T. S., Hareesh, G., Kumar, P. N., & Reddy, R. S. P. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592–597.
Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Csub.edu. Retrieved January 26, 2026, from [Link]
(n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Cem.com. Retrieved January 26, 2026, from [Link]
(n.d.). The Hell-Volhard-Zelinsky Reaction. Masterorganicchemistry.com. Retrieved January 26, 2026, from [Link]
Application Notes and Protocols for the Purification of 6-Bromoindoline-2-carboxylic Acid
Introduction: The Critical Role of Purity in Drug Discovery 6-Bromoindoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Discovery
6-Bromoindoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The indoline scaffold is a core component of numerous natural products and synthetic drugs, and the presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid moiety, in turn, allows for amide bond formation and other derivatizations. Given its role as a key intermediate, the purity of 6-Bromoindoline-2-carboxylic acid is paramount to ensure the desired reaction outcomes, minimize side-product formation, and ultimately guarantee the efficacy and safety of the final drug candidate.
This guide provides a comprehensive overview of the purification methods applicable to 6-Bromoindoline-2-carboxylic acid, drawing upon established principles for the purification of related bromo-indole and carboxylic acid derivatives. While specific, published protocols for this exact molecule are not abundant, the methodologies outlined herein are based on sound chemical principles and extensive experience in the field of small molecule purification. We will delve into the rationale behind the choice of each technique, offering detailed, step-by-step protocols that can be adapted and optimized for your specific needs.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties:
Property
Estimated Value/Characteristic
Rationale/Significance for Purification
Molecular Weight
~242.07 g/mol
Influences diffusion rates and behavior in size-based separation techniques.
Acidity (pKa)
Estimated to be around 4-5
The carboxylic acid proton is acidic, allowing for deprotonation with a mild base. This is the cornerstone of acid-base extraction.
Polarity
Moderately polar
The presence of the carboxylic acid and the N-H group in the indoline ring imparts polarity. The bromophenyl group is more nonpolar. This polarity profile is key for chromatographic separations.
Solubility
Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF, DMF) and aqueous base. Sparingly soluble in nonpolar solvents and water at neutral or acidic pH.
Crucial for selecting appropriate solvents for crystallization, extraction, and chromatography.
Melting Point
Expected to be a crystalline solid with a relatively high melting point. For comparison, 5-Bromoindole-2-carboxylic acid has a melting point of 287-288 °C.[1]
A sharp melting point is an indicator of high purity.
Potential Impurities from Synthesis:
The purification strategy must be designed to remove impurities that may arise from the synthetic route used to prepare 6-Bromoindoline-2-carboxylic acid. Common synthetic pathways to indoline-2-carboxylic acids often involve the reduction of the corresponding indole-2-carboxylic acid.[2][3]
Unreacted Starting Materials: Such as 6-bromoindole-2-carboxylic acid if the reduction is incomplete.
Reagents and Catalysts: From the reduction step (e.g., residual metals from catalytic hydrogenation).
Side-Products: Including debrominated species (indoline-2-carboxylic acid) or over-reduced products. The formation of dehalogenated byproducts is a known issue in catalytic hydrogenation of halo-indoles.[4]
Isomers: Positional isomers if the starting materials were not pure.
Enantiomers: As 6-Bromoindoline-2-carboxylic acid is a chiral molecule, it will exist as a racemic mixture unless an asymmetric synthesis or resolution is employed.
Purification Methodologies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The choice of methods will depend on the scale of the purification and the nature of the impurities.
Acid-Base Extraction: The Workhorse for Carboxylic Acid Purification
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product in an organic solvent with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[5][6] Neutral and basic impurities remain in the organic layer and can be separated. The aqueous layer containing the desired product is then acidified to regenerate the insoluble carboxylic acid, which precipitates and can be collected.[7][8]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol:
Dissolution: Dissolve the crude 6-Bromoindoline-2-carboxylic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
Expert Tip: A mild base like NaHCO₃ is generally preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions.
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution if residual acid is present). Allow the layers to separate.
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For a thorough extraction, add a fresh portion of the aqueous base to the organic layer in the funnel, shake, and combine the aqueous layers.
Back-Washing (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2). The purified 6-Bromoindoline-2-carboxylic acid should precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum to a constant weight.
Crystallization: For High Purity and Crystalline Solids
Principle: Crystallization is a powerful technique for obtaining highly pure crystalline solids. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection:
The choice of solvent is critical. For bromo-indole derivatives, polar solvents are often effective.[9]
Solvent System
Rationale
Methanol/Water
Methanol is a good solvent for many indole derivatives. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water
Similar to methanol/water, offering a slightly less polar option.
Ethyl Acetate/Hexanes
A more moderately polar system. The compound is dissolved in hot ethyl acetate, and hexanes are added as an anti-solvent.
Detailed Protocol (Example with Methanol/Water):
Dissolution: In a flask, add the crude or partially purified 6-Bromoindoline-2-carboxylic acid and the minimum amount of hot methanol required to fully dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Induce Crystallization: To the hot methanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold methanol/water solvent mixture.
Drying: Dry the crystals under vacuum.
Column Chromatography: For Difficult Separations
Principle: Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating compounds with similar polarities.
Workflow Diagram:
Caption: General Workflow for Column Chromatography.
Detailed Protocol:
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase (Eluent) Selection: The choice of eluent is crucial. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid (e.g., 0.1-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel.
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal R_f value for the product is typically between 0.2 and 0.4.
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica-adsorbed sample onto the top of the packed column.
Elution: Elute the column with the mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Bromoindoline-2-carboxylic acid.
Chiral Resolution: Separating Enantiomers
Principle: If the enantiomerically pure form of 6-Bromoindoline-2-carboxylic acid is required, a chiral resolution step is necessary. This typically involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[10] After separation, the desired enantiomer of the carboxylic acid is regenerated by treatment with an acid.
Common Chiral Resolving Agents for Carboxylic Acids:
(R)-(+)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine
Cinchonidine
Quinine
General Protocol for Chiral Resolution:
Salt Formation: Dissolve the racemic 6-Bromoindoline-2-carboxylic acid in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
Combine and Crystallize: Combine the two solutions and allow the mixture to cool slowly. One of the diastereomeric salts will preferentially crystallize.
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.
Regeneration of Enantiomer: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and water. Acidify the mixture with a strong acid (e.g., 1M HCl) to regenerate the free carboxylic acid, which will be in the organic layer. The protonated chiral amine will be in the aqueous layer.
Isolation of Pure Enantiomer: Separate the layers, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched 6-Bromoindoline-2-carboxylic acid.
Troubleshooting Common Purification Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low recovery from acid-base extraction
- Incomplete extraction into the aqueous phase.- Product is somewhat soluble in the acidic aqueous phase.
- Perform multiple extractions with the aqueous base.- After acidification, extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Oily product after crystallization
- Impurities are preventing crystallization.- Incorrect solvent system.
- Attempt purification by another method first (e.g., acid-base extraction or chromatography).- Screen a wider range of crystallization solvents.
Streaking on TLC/Column Chromatography
- The carboxylic acid is interacting too strongly with the silica gel.
- Add a small percentage of acetic acid or formic acid to the eluent.
Incomplete separation of diastereomeric salts
- The diastereomers have very similar solubilities.
- Try a different chiral resolving agent or a different crystallization solvent.
Conclusion: A Pathway to Purity
The purification of 6-Bromoindoline-2-carboxylic acid is a critical step in its application as a synthetic building block. While a single, universally applicable protocol does not exist, a systematic approach employing a combination of acid-base extraction, crystallization, and chromatography will yield material of high purity. The specific methods and their sequence should be tailored based on the impurities present and the desired final purity. For applications requiring enantiomerically pure material, chiral resolution is an indispensable final step. By understanding the chemical principles behind each technique and carefully optimizing the experimental conditions, researchers can confidently obtain 6-Bromoindoline-2-carboxylic acid of the quality required for their drug discovery and development endeavors.
References
Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
MDPI. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Google Patents. (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
National Center for Biotechnology Information. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
SIOC Journals. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
PubChem. (n.d.). 6-bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
ResearchGate. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
Reddit. (2019). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
White Rose Research Online. (2017). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Retrieved from [Link]
PubChem. (n.d.). 6,8-Dibromoindolizine-2-carboxylic Acid. Retrieved from [Link]
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Beilstein Journals. (2021). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Retrieved from [Link]
Technical Support Center: Optimization of 6-Bromoindoline-2-carboxylic Acid Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving 6-bromoindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to na...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of coupling reactions involving 6-bromoindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the coupling of 6-bromoindoline-2-carboxylic acid.
Q1: My coupling reaction with 6-bromoindoline-2-carboxylic acid is giving a low yield. What are the general factors to consider?
Low yields can arise from several factors, including suboptimal reaction conditions, the inherent reactivity of the starting material, and the presence of competing side reactions.[1] Key aspects to investigate are:
Reaction Conditions : Temperature, reaction time, and the choice of catalyst, ligand, base, and solvent are all critical parameters that often require empirical optimization.[1][2]
Starting Material Purity : Ensure the purity of your 6-bromoindoline-2-carboxylic acid and coupling partner, as impurities can lead to unwanted side reactions and catalyst deactivation.[1]
Side Reactions : Decarboxylation of the indoline-2-carboxylic acid moiety is a common side reaction that can significantly reduce the yield of the desired product.[3][4][5] Additionally, the secondary amine of the indoline ring can compete with the intended coupling partner.
Q2: I am observing significant decarboxylation of my 6-bromoindoline-2-carboxylic acid. How can I minimize this?
Decarboxylation is a known challenge with indole-2-carboxylic acids, often promoted by heat.[3][5] To mitigate this:
Lower Reaction Temperatures : If the coupling reaction allows, operating at a lower temperature can reduce the rate of decarboxylation.
Protecting Groups : Protecting the carboxylic acid, for instance as an ester, can prevent decarboxylation. The ester can then be hydrolyzed in a subsequent step.
Careful Selection of Reaction Conditions : Certain bases and solvents can influence the rate of decarboxylation. It is advisable to screen different conditions to find a set that favors the desired coupling over decarboxylation. For instance, in some cases, using a copper catalyst with a suitable base and solvent can lead to N-arylation via a decarboxylative coupling, which could be an alternative synthetic route.[6]
Q3: Should I protect the indoline nitrogen before attempting a coupling reaction?
The necessity of protecting the indoline nitrogen (secondary amine) depends on the nature of the coupling reaction and the reagents used.
For Amide Coupling : It is highly recommended to protect the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent self-coupling or reaction with the activated carboxylic acid.
For Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) : The free N-H can sometimes interfere with the catalytic cycle. If you observe side products arising from N-arylation or other reactions at the nitrogen, protection is warranted. Common protecting groups include Boc, tosyl, and SEM.[1]
Q4: How do I choose the right analytical technique to monitor my reaction?
Effective reaction monitoring is crucial for optimization. A combination of techniques is often most informative:
Thin Layer Chromatography (TLC) : A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for identifying the masses of products and key intermediates or side products, helping to diagnose unexpected reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used for in-situ reaction monitoring or for the analysis of crude reaction mixtures to determine conversion and identify major components.[7][8]
II. Troubleshooting Specific Coupling Reactions
This section provides detailed troubleshooting guides for common coupling reactions involving 6-bromoindoline-2-carboxylic acid.
A. Amide Coupling Reactions
Amide bond formation is a fundamental transformation. However, the unique structure of 6-bromoindoline-2-carboxylic acid presents specific challenges.
Common Problems & Solutions
Problem
Probable Cause(s)
Suggested Solutions
Low or No Product Formation
1. Inefficient activation of the carboxylic acid.2. Low nucleophilicity of the amine coupling partner.3. Steric hindrance around the carboxylic acid or amine.4. Diketopiperazine formation.[9]
1. Screen Coupling Reagents : If standard reagents like EDC/HOBt fail, consider more potent activators such as HATU, HBTU, or PyBOP.[9][10] Some studies on (S)‐indoline‐2‐carboxylic acid have shown that reagents like HATU, HBTU, DCC, and EDC·HCl may show no reactivity, while others like the Mukaiyama coupling reagent are effective.[9]2. Optimize Base : Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid formed during the reaction without competing with the amine nucleophile.3. Increase Temperature : Carefully increasing the reaction temperature can overcome activation energy barriers, but monitor for decarboxylation.4. Protect the Indoline Nitrogen : This is crucial to prevent side reactions.
Formation of Multiple Products
1. Reaction at the indoline nitrogen.2. Epimerization at the C2 position if the starting material is chiral.3. Side reactions of the coupling reagent (e.g., guanidinylation with uronium reagents).
1. Protect the Indoline Nitrogen : Use a Boc or Cbz protecting group.2. Use Racemization Suppressants : Additives like HOBt or Oxyma Pure can minimize racemization.[11]3. Choose Phosphonium-based Reagents : Reagents like PyBOP are less prone to causing guanidinylation compared to uronium-based reagents like HBTU.[10]
Difficult Product Purification
1. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).[11]2. Unreacted starting materials.
1. Use Water-Soluble Reagents : Employ EDC, as the resulting urea byproduct is water-soluble and easily removed during aqueous workup.[11]2. Optimize Stoichiometry : Carefully control the equivalents of the coupling partners and reagents to drive the reaction to completion.3. Purification Strategy : Consider chromatography (silica gel or reverse-phase) for purification.
Experimental Protocol: General Amide Coupling
Protection : Protect the nitrogen of 6-bromoindoline-2-carboxylic acid with a suitable protecting group (e.g., Boc anhydride).
Activation : In an inert atmosphere, dissolve the N-protected 6-bromoindoline-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Coupling : Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Workup : Quench the reaction with water or a mild aqueous acid (e.g., NH4Cl solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography.
Deprotection : If necessary, remove the protecting group under appropriate conditions (e.g., TFA for Boc).
B. Suzuki Cross-Coupling Reactions
The Suzuki coupling is a powerful method for forming carbon-carbon bonds between the 6-position of the indoline and various aryl or vinyl boronic acids/esters.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
Common Problems & Solutions
Problem
Probable Cause(s)
Suggested Solutions
Low Conversion
1. Inactive catalyst.2. Inappropriate base or solvent.3. Low reaction temperature.
1. Catalyst System : Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated. Screen different phosphine ligands, as they are crucial for catalyst stability and activity.[2][12]2. Base : The base is critical for activating the boronic acid.[13] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. Ensure at least 2-3 equivalents are used.3. Solvent : A biphasic solvent system (e.g., toluene/water, dioxane/water) is often effective. Anhydrous conditions can also be successful, particularly with electron-rich boronic acids.[14]4. Temperature : Most Suzuki couplings require heating (80-110 °C).
Homocoupling of Boronic Acid
1. Presence of oxygen in the reaction mixture.
1. Degassing : Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Protodeborylation of Boronic Acid
1. Presence of water and/or acidic protons.2. Prolonged reaction times at high temperatures.
1. Anhydrous Conditions : If protodeborylation is significant, try running the reaction under strictly anhydrous conditions.2. Use Boronate Esters : Pinacol boronate esters are often more stable than the corresponding boronic acids.
Interference from Carboxylic Acid
1. The carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.[15]2. Solubility issues due to the formation of a carboxylate salt.[16]
1. Protect the Carboxylic Acid : Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.2. Use Excess Base : Ensure enough base is present to neutralize the carboxylic acid and facilitate the catalytic cycle.[16]
Experimental Protocol: Suzuki Coupling of Esterified 6-Bromoindoline-2-carboxylate
Setup : To a reaction vessel, add the methyl 6-bromoindoline-2-carboxylate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 eq.).
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
Solvent Addition : Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
Heating : Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
Monitoring : Monitor the reaction by TLC or LC-MS.
Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
Purification : Purify the product by column chromatography.
C. Buchwald-Hartwig Amination
This reaction is used to form a C-N bond at the 6-position of the indoline ring with a variety of primary and secondary amines.
1. Sterically hindered amine or aryl halide.2. Inappropriate ligand for the specific substrate combination.3. Insufficiently strong base.4. Catalyst deactivation.
1. Ligand Choice : For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[17][18] Screen a panel of ligands (e.g., from the Buchwald or Hartwig families).2. Base Selection : Strong bases like sodium tert-butoxide (NaOtBu) are often necessary, but weaker bases like K3PO4 or Cs2CO3 can also be effective, sometimes requiring higher temperatures.[17][19]3. Protecting Groups : The free carboxylic acid and N-H of the indoline can interfere. It is highly recommended to use a protected form of the substrate, such as a methyl ester with a Boc-protected nitrogen.4. Inert Conditions : Rigorously exclude oxygen to prevent catalyst oxidation.
Hydrodehalogenation (Debromination)
1. Side reaction promoted by certain catalyst/ligand combinations, especially at high temperatures.
1. Lower Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate.2. Change Ligand : Some ligands are more prone to promoting this side reaction than others. Experiment with different ligand classes.
Amide Formation (if using an ester)
1. Reaction of the amine with the ester group, especially with primary amines under harsh basic conditions.
1. Milder Base : If amide formation is a significant issue, try a weaker base like K3PO4 or Cs2CO3.2. Lower Temperature : This can reduce the rate of the competing amidation reaction.
III. References
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. Available at: [Link]
Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications. Available at: [Link]
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - MDPI. Available at: [Link]
Solid-phase bromination and Suzuki coupling of 2-carboxyindoles - PubMed. Available at: [Link]
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications. Available at: [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis - Canadian Science Publishing. Available at: [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC - PubMed Central. Available at: [Link]
Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. Available at: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. Available at: [Link]
Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed. Available at: [Link]
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. Available at: [Link]
Coupling Reagents - Aapptec Peptides. Available at: [Link]
How can one block only specifically the carboxylic acid groups in proteins? - ResearchGate. Available at: [Link]
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters - Arkivoc. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. Available at: [Link]
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. Available at: [Link]
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. Available at: [Link]
155 questions with answers in COUPLING REACTIONS | Science topic - ResearchGate. Available at: [Link]
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available at: [Link]
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. Available at:
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
Optimization of the Conditions for the Reaction of Carbox- ylic Acid 1a with Amidine 2a. Available at: [Link]
Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls | Request PDF - ResearchGate. Available at: [Link]
Analytical methodology for characterization of reactive starting materials and intermediates commonly used in the synthesis of small molecule pharmaceuticals. Available at: [Link]
Protection and deprotection of carboxylic acid group - ResearchGate. Available at: [Link]
Analytical methodology for biological monitoring of chromium - PubMed. Available at: [Link]
Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]
Technical Support Center: Purification of Bromoindole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for bromoindole compound purification. As a Senior Application Scientist, I understand that while bromoindol...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bromoindole compound purification. As a Senior Application Scientist, I understand that while bromoindoles are invaluable building blocks in medicinal chemistry and materials science, their purification can be fraught with challenges ranging from frustrating instability to perplexing chromatographic behavior. This guide is designed to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered when working with bromoindole derivatives.
Q1: Why do my bromoindole compounds seem so unstable during purification?
A: The instability of bromoindoles stems directly from the inherent electronic properties of the indole scaffold, which are further modulated by the bromine substituent. There are three primary causes:
Acid Sensitivity: The indole ring is electron-rich and highly susceptible to acid-catalyzed reactions. The C3 position is particularly nucleophilic. Exposure to acidic environments, such as standard silica gel, can lead to protonation and subsequent oligomerization or decomposition.[1] This is often observed as streaking on a TLC plate or low recovery from a column.
Oxidative Degradation: The electron-rich nature of the indole core also makes it prone to oxidation.[2][3][4] This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation often leads to the formation of colored byproducts (pinks, browns, greens), with common products being 2-oxindoles or 3-oxoindoles.[3][5] Some bromoindoles, particularly those halogenated at the 2 or 3-position, are noted to decompose rapidly upon standing, even at reduced temperatures.[6][7]
Photostability: Many indole derivatives are sensitive to light.[8] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation pathways, leading to a complex mixture of byproducts.[9]
Q2: My purification has failed. What is the very first thing I should do to diagnose the problem?
A: Before attempting another large-scale purification, perform a quick stability assessment. This is a self-validating check to determine the root cause of failure.
Crude Analysis: Take a small sample of your crude material and run a quick ¹H NMR and a high-resolution mass spectrum. This establishes a baseline of what is actually in your flask post-reaction. You may find that the impurity profile is more complex than anticipated.
TLC Stability Spot Test:
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Spot the solution on a silica gel TLC plate.
Let the plate sit on the benchtop, exposed to air and light, for 30-60 minutes.
Run a second spot of the same solution next to the first one and elute the plate immediately.
If the spot that was left to sit shows new, lower Rf spots or significant streaking compared to the fresh spot, you have a stability problem on silica. This indicates that standard silica gel chromatography is likely to fail.
Q3: Should I use a protecting group for the indole nitrogen? When is it necessary?
A: Yes, using an N-protecting group is one of the most robust strategies to enhance the stability of bromoindoles. The indole N-H is weakly acidic and its presence can contribute to decomposition pathways. Protecting it fundamentally alters the reactivity and stability of the molecule.
When it's recommended:
If you observe significant decomposition on silica gel (see Q2).
If your subsequent reaction steps involve strong bases, electrophiles, or oxidizing agents.
For multi-step syntheses where the bromoindole core must survive several transformations.
Causality: By replacing the N-H proton with an electron-withdrawing group (e.g., Boc, Cbz, Ts), you decrease the electron density of the indole ring system. This makes the molecule less susceptible to both oxidation and acid-catalyzed decomposition.[10] These protected intermediates are often significantly more stable and exhibit more predictable chromatographic behavior.[10][11]
Common Choices for N-Protection:
Boc (tert-Butyloxycarbonyl): Introduced with Boc₂O. Stable to most nucleophilic and catalytic hydrogenation conditions. Removed with mild acid (e.g., TFA).
Cbz (Carboxybenzyl): Stable to acidic conditions. Removed by catalytic hydrogenation.
Ts (Tosyl): Very robust. Increases crystallinity. Removed with strong reducing agents (e.g., sodium naphthalenide) or strong acid.
Part 2: Troubleshooting Guides by Problem
This section provides detailed, step-by-step guides for specific experimental failures.
Issue 1: Degradation on Silica Gel Column Chromatography
Q: My compound is streaking badly, I'm getting very low recovery, or new spots are appearing in my collected fractions. What is happening and how do I fix it?
A (The "Why"): This is a classic sign of on-column decomposition. Standard silica gel has a pKa of around 4-5, making its surface acidic due to the presence of silanol groups (Si-OH). This acidity is sufficient to catalyze the degradation of sensitive bromoindoles.[1] The streaking is caused by a continuous decomposition process as the compound travels down the column, while low recovery is the result of irreversible binding or conversion to baseline impurities.
A (The "How-to-Fix"): Your goal is to neutralize the acidic stationary phase or bypass it entirely.
Experimental Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol minimizes the acidity of the stationary phase, often preventing decomposition.
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or petroleum ether).
Add the Base: Add 0.5-1% triethylamine (Et₃N) by volume to the slurry. For example, for every 100 mL of solvent, add 0.5-1 mL of Et₃N.
Equilibrate: Swirl the slurry gently for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.
Pack and Run: Pack the column with the deactivated slurry as you normally would. Prepare your mobile phase with the same percentage of triethylamine (0.5-1%).
Load and Elute: Load your sample and run the column. The presence of triethylamine in the eluent maintains the neutral environment throughout the purification.
Validate: Monitor fractions by TLC. After evaporation, check the purity of the desired fractions by ¹H NMR or LC-MS to confirm the structure and absence of new impurities.
Decision Workflow for Bromoindole Chromatography
The following diagram outlines a logical workflow for selecting a purification strategy.
Caption: Decision tree for selecting a suitable purification method.
Issue 2: Formation of Colored Impurities During Workup or Storage
Q: My compound looked clean by NMR right after the column, but now the fractions are turning pink/brown. Why?
A (The "Why"): This is a hallmark of oxidative decomposition, likely accelerated by exposure to atmospheric oxygen and/or light.[7][8] The colored species are often highly conjugated oligomers or oxidation products formed from reactive intermediates. Even trace amounts of these impurities can impart significant color.
A (The "How-to-Fix"): Meticulous handling and inert atmosphere techniques are critical.
Best Practices for Handling Sensitive Bromoindoles:
Inert Atmosphere: Whenever possible, handle solutions and the solid compound under an inert atmosphere (Nitrogen or Argon).
Degassed Solvents: Use solvents that have been degassed by sparging with N₂/Ar for 15-30 minutes before use, especially for chromatography and recrystallization.
Light Protection: Store the compound in amber vials or wrap standard vials in aluminum foil.[8] Avoid leaving solutions exposed to direct sunlight or even strong overhead lab lighting for extended periods.
Cold Storage: Store pure bromoindoles in a freezer (-20 °C or below) under an inert atmosphere. For highly unstable derivatives like 2-bromoindole, storage at -80 °C may be necessary.[6][7]
Avoid Chlorinated Solvents for Storage: Dichloromethane and chloroform can contain trace amounts of HCl, which can degrade the compound over time. If you must use them for chromatography, ensure they are freshly distilled or from a new bottle.
Issue 3: Difficulty with Recrystallization
Q: I can't find a good solvent system for recrystallization. My compound either stays completely soluble or crashes out as an oil.
A (The "Why"): Finding a suitable recrystallization system requires a solvent that dissolves the compound poorly at low temperatures but well at high temperatures. Bromoindoles can have unusual solubility profiles, and "oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt into an immiscible liquid instead of crystallizing.
A (The "How-to-Fix"): A systematic approach to solvent screening is necessary. Use the solubility data for 5-bromoindole below as a starting point.
Table 1: Solubility Profile of 5-Bromoindole
Solvent System
Solubility
Notes
Water
126 mg/L (calculated)
Sparingly soluble
Dimethyl Sulfoxide (DMSO)
100 mg/mL
High solubility; good for dissolving, but poor for crystallizing.
Ethanol, Ether, Chloroform
Soluble
Good starting points for anti-solvent systems.
Hexane
Low
A potential anti-solvent or primary solvent for less polar derivatives.
Experimental Protocol 2: Systematic Solvent Screening for Recrystallization
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature (start with solvents like hexane, toluene, ethyl acetate, ethanol, isopropanol).
Identify Potential Systems:
If it dissolves immediately at room temperature, the solvent is too good.
If it is completely insoluble, even with heating, the solvent is too poor.
The ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves completely upon gentle heating.
Heating and Cooling: Take the promising tubes, heat them gently in a water bath until the solid dissolves. Then, allow them to cool slowly to room temperature, and finally in an ice bath. If clean crystals form, you have found your solvent.
Two-Solvent System (if needed): If no single solvent works, use a miscible pair. Dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or DCM) while warm. Then, add a "poor" or "anti-solvent" (like hexane or petroleum ether) dropwise until you see persistent cloudiness. Gently warm to re-dissolve, then cool slowly.
Caution: Be aware of thermal instability. For compounds like 2,3-dibromoindole, it is recommended to keep temperatures below 60°C during recrystallization to prevent decomposition.[6]
Part 3: Advanced Purification Strategies
Q: I've tried deactivated silica and recrystallization, but my bromoindole is still impure or I'm losing too much material. What else can I try?
A: For particularly challenging separations, Supercritical Fluid Chromatography (SFC) is an excellent advanced alternative.
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[12] This technique offers several advantages for unstable compounds:
Speed: Separations are 3-4 times faster than traditional HPLC, minimizing the time your compound spends on the stationary phase.[13]
Mild Conditions: The mobile phase is non-aqueous and operates at lower temperatures than preparative gas chromatography, reducing the risk of hydrolysis or thermal degradation.
Easy Solvent Removal: The CO₂ evaporates upon depressurization, and the small amount of organic modifier is easily removed, which is ideal for thermally labile compounds.[13]
SFC has proven effective for purifying unstable intermediates and resolving closely related isomers where traditional methods fail.[14][15] If you have access to this instrumentation, it should be a primary consideration for high-value or highly sensitive bromoindole derivatives.
References
Brennan, M. R., et al. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. University of New Orleans. [Link]
Lin, G.-Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]
Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-600. [Link]
Xu, J., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4746. [Link]
Grose, R. J., et al. (1995). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemical Research in Toxicology, 8(4), 533-40. [Link]
ResearchGate. Oxidation of indoles and our hypothesis. [Link]
Chromatography Online. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
Li, Y., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1651, 462312. [Link]
Xu, J., et al. (2019). Green oxidation of indoles using halide catalysis. PubMed, 31628334. [Link]
Sjöberg, P. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. [Link]
Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. [Link]
Temussi, F., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 678-83. [Link]
preventing hydrolysis of activated 6-Bromoindoline-2-carboxylic acid
Welcome to the technical support center for handling activated 6-Bromoindoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling activated 6-Bromoindoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the activated carboxyl group, essential for forming amide or ester linkages, also makes it highly susceptible to hydrolysis. This guide provides in-depth troubleshooting strategies and preventative measures to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Hydrolysis of Activated Intermediates
This section addresses common issues encountered during coupling reactions. The primary challenge is that water, even in trace amounts, is a competing nucleophile that can hydrolyze the activated acid back to its starting form, severely impacting reaction yield.
Problem 1: Low or No Yield of Desired Product, with Recovery of Starting Carboxylic Acid
Probable Cause: This is the classic symptom of premature or competing hydrolysis of the activated 6-Bromoindoline-2-carboxylic acid intermediate. The activated species (e.g., O-acylisourea, active ester, acyl chloride) is reacting with water instead of your intended nucleophile (amine or alcohol). The root cause is invariably the presence of moisture in the reaction system.[1][2]
In-Depth Solution: The solution requires a systematic and rigorous implementation of anhydrous reaction techniques.[3][4] Many reactions in organic chemistry are moisture-sensitive and must be performed with careful exclusion of water to prevent poor yields.[3][4]
1. Rigorous Solvent Dehydration:
Never assume a sealed bottle of solvent from a commercial supplier is sufficiently anhydrous for a sensitive coupling reaction.
Best Practice: Use a solvent purification system (e.g., a Grubbs-type system) or dry solvents over an appropriate desiccant. For common solvents like DCM, acetonitrile, or toluene, storage for 24 hours over 3Å molecular sieves is effective.[3] THF requires more stringent drying, often for 3 days over 20% m/v of 3Å molecular sieves.[3]
Store dried solvents over molecular sieves under an inert atmosphere (Nitrogen or Argon).
2. Meticulous Glassware Preparation:
Glass surfaces readily adsorb a thin film of water.[5]
Oven-Drying: The most reliable method is to dry all glassware in an oven (e.g., 125 °C overnight) and allow it to cool in a desiccator or assemble it hot while flushing with a stream of dry inert gas.[4][5]
Flame-Drying: For faster setup, assemble the apparatus and heat it with a heat gun under a vacuum or a positive flow of inert gas until all visible moisture is gone. Allow it to cool to room temperature under the inert atmosphere before adding reagents.[6]
3. Strict Inert Atmosphere Control:
Hydrolysis can occur from atmospheric moisture.[7] All manipulations should be performed under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox.[7][8]
Use rubber septa on reaction flasks and transfer liquid reagents via dry syringes.[9] Before starting, purge the reaction vessel by cycling between vacuum and inert gas fill at least three times.[7]
Experimental Protocol 1: General Procedure for EDC/HOBt Coupling under Anhydrous Conditions
Assemble oven-dried glassware (round-bottom flask with a stir bar, septa, and nitrogen inlet/outlet) and allow it to cool under a positive pressure of dry nitrogen.
To the flask, add 6-Bromoindoline-2-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
Seal the flask and purge with nitrogen for 5 minutes.
Add anhydrous Dichloromethane (DCM) via a dry syringe. Stir the mixture until all solids dissolve.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) to the solution. The reaction may become cloudy. Allow the activation to proceed for 30-60 minutes at 0 °C.
In a separate dry flask, dissolve your amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
Slowly add the amine/DIPEA solution to the activated acid mixture at 0 °C using a syringe.
Allow the reaction to slowly warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or LC-MS.
Problem 2: Formation of N-Acylurea Byproduct with Carbodiimide Reagents (EDC, DCC)
Probable Cause: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular O-to-N acyl rearrangement.[10] This forms a stable, unreactive N-acylurea, which terminates the desired reaction pathway. This side reaction is competitive with nucleophilic attack by the amine and is often favored when the amine is sterically hindered or electronically poor.
In-Depth Solution: The key is to intercept the O-acylisourea intermediate before it can rearrange.
1. Use of Additives (The Gold Standard):
Incorporate additives like HOBt, HOAt, or the water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) into the reaction.[11]
Mechanism of Action: These additives rapidly react with the O-acylisourea intermediate to form a corresponding active ester. While still highly reactive towards amines, these active esters are significantly more stable than the O-acylisourea and are not prone to rearrangement, thus minimizing N-acylurea formation.[11]
2. Temperature and Reagent Addition Sequence:
Perform the initial activation step (acid + carbodiimide + additive) at a low temperature (e.g., 0 °C) to control the reactivity and stability of the intermediates.
Add the amine nucleophile only after the active ester has had sufficient time to form (typically 15-60 minutes).
Visualization 1: Competing Reaction Pathways with Carbodiimides
Technical Support Center: Minimizing Regioisomers in the Nitration of Indoline-2-Carboxylic Acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic sub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted indoline systems. Specifically, we will address the common challenges associated with the nitration of indoline-2-carboxylic acid and provide detailed, field-proven strategies to control and minimize the formation of undesired regioisomers.
Introduction: The Challenge of Regioselectivity
The nitration of indoline-2-carboxylic acid is a critical transformation for accessing key intermediates in the synthesis of various biologically active compounds. However, the reaction is often plagued by a lack of regioselectivity, leading to a mixture of 5-nitro, 6-nitro, and sometimes 7-nitro isomers. The separation of these closely related products can be a significant bottleneck in a synthetic workflow. This guide provides a deep dive into the mechanistic underpinnings of this reaction and offers practical solutions to steer the reaction towards the desired isomer.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
High yields of the undesired 6-nitro isomer are observed. How can I improve selectivity for the 5-nitro isomer?
This is a common and critical challenge. The directing effect of the substituents on the indoline ring is highly sensitive to the reaction conditions, particularly the acidity of the medium.
Root Cause Analysis:
In strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the nitrogen atom of the indoline ring is protonated.[1] This protonated amino group becomes a powerful deactivating, meta-directing group.[2] Consequently, the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the position meta to the nitrogen, which is the 6-position of the indoline ring.[1]
Conversely, to favor the 5-nitro isomer, the nitrogen atom must remain unprotonated. In this state, the lone pair of electrons on the nitrogen can participate in resonance, acting as an activating, ortho, para-directing group.[2][3] The para-position relative to the nitrogen is the 5-position, making it the primary target for nitration under these conditions.
Strategic Solutions:
N-Acetylation: The most effective strategy to promote 5-nitration is to protect the indoline nitrogen with an acetyl group.[1] The N-acetyl group is still an ortho, para-director but is less activating than the free amine, which can help to prevent side reactions. More importantly, it prevents protonation of the nitrogen, thus ensuring para-direction to the 5-position.[1]
Milder Nitrating Agents: Employing less acidic nitrating agents can also suppress the formation of the 6-nitro isomer. Options include:
Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent is less acidic than the traditional mixed acid system.[4]
Trifluoroacetyl nitrate (CF₃COONO₂): This reagent can be generated under non-acidic conditions and has been shown to be effective for the nitration of various indoles.[5]
Experimental Protocol: Selective Synthesis of Methyl 5-nitroindole-2-carboxylate [1][6]
This protocol involves N-acetylation followed by nitration and subsequent deprotection/dehydrogenation.
Step 1: N-Acetylation of Indoline-2-carboxylic acid:
Suspend indoline-2-carboxylic acid in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base such as triethylamine (TEA) or pyridine to neutralize the carboxylic acid and scavenge the HCl generated.
Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain N-acetylindoline-2-carboxylic acid.
Step 2: Esterification:
Dissolve the N-acetylindoline-2-carboxylic acid in methanol.
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a milder esterification agent like trimethylsilyl diazomethane (TMS-diazomethane) for sensitive substrates.
Heat to reflux or stir at room temperature until the reaction is complete (monitor by TLC).
Neutralize the reaction, remove the methanol, and extract the methyl ester into an organic solvent.
Step 3: Nitration of Methyl 1-acetylindoline-2-carboxylate:
Dissolve the methyl 1-acetylindoline-2-carboxylate in acetic anhydride at a low temperature (e.g., -10 °C).
Slowly add a solution of nitric acid in acetic anhydride.
Maintain the low temperature and stir for the recommended time.
Carefully quench the reaction with ice water and extract the product.
Step 4: Dehydrogenation to the Indole:
Dissolve the nitrated indoline in a suitable solvent like toluene.
Add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6]
Heat the mixture to reflux until the starting material is consumed.
Filter off the oxidant and purify the resulting methyl 5-nitroindole-2-carboxylate by column chromatography.
The reaction is not going to completion, or the yields are consistently low. What are the potential causes and solutions?
Several factors can contribute to incomplete reactions or low yields in the nitration of indoline-2-carboxylic acid.
Potential Causes and Troubleshooting Steps:
Insufficiently Strong Nitrating Conditions: For the direct nitration of indoline-2-carboxylic acid to the 6-nitro isomer, a strong acid catalyst is essential to generate the nitronium ion.[7]
Solution: Ensure that the sulfuric acid is concentrated (98%) and that the nitric acid is of a high concentration (fuming or >90%). The reaction should be performed at a low temperature (-20 to -10 °C) to control the reaction rate and prevent side reactions.[1][8]
Decomposition of the Starting Material or Product: Indole and indoline derivatives can be sensitive to strongly acidic and oxidizing conditions, leading to decomposition and the formation of tarry byproducts.
Solution: Maintain strict temperature control throughout the reaction. The addition of the nitrating agent should be slow and dropwise. After the reaction is complete, it should be quenched promptly by pouring it onto crushed ice.[1]
Poor Solubility of the Starting Material: Indoline-2-carboxylic acid has limited solubility in some organic solvents.
Solution: For direct nitration, concentrated sulfuric acid acts as both the catalyst and the solvent.[1] Ensure the starting material is fully dissolved before adding the nitrating agent.
Side Reactions: Besides nitration at different positions, other side reactions like oxidation or N-nitrosation can occur.[9]
Solution: The use of milder, more selective nitrating agents can minimize these side reactions. For instance, N-nitrosation can be an issue with certain nitroxyl donors, so sticking to nitronium ion sources is preferable for C-nitration.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the nitration of indoline-2-carboxylic acid?
A1: The primary factor is the electronic state of the indoline nitrogen.
Protonated Nitrogen (Strongly Acidic Media): The -NH₂⁺- group is a strong deactivating, meta-director, leading to the formation of the 6-nitro isomer .
Unprotonated/Acylated Nitrogen (Less Acidic/Neutral Media): The -NH- or -NAc- group is an activating, ortho, para-director, favoring the formation of the 5-nitro isomer .
The carboxylic acid group at the 2-position is a deactivating, meta-director. However, its influence is generally weaker than that of the nitrogen substituent in determining the position of nitration on the benzene ring.
Q2: Are there alternative nitrating agents that offer better control over regioselectivity?
A2: Yes, several alternative nitrating agents can provide improved selectivity and milder reaction conditions compared to the traditional nitric acid/sulfuric acid mixture.
Nitrating Agent
Typical Conditions
Advantages
Disadvantages
Acetyl Nitrate
Ac₂O, 0 °C to RT
Milder than mixed acid, can favor 5-nitration on N-acetylated substrates.
Can be unstable; preparation required in situ.
Copper(II) Nitrate
Ac₂O or other solvents
Often used for nitration of sensitive substrates.[4]
Can have variable reactivity depending on the substrate.
A newer class of reagents offering high reactivity and selectivity.[10]
May not be commercially available and require synthesis.
Q3: How can I effectively separate the 5-nitro and 6-nitro isomers if a mixture is formed?
A3: The separation of these regioisomers can be challenging due to their similar polarities.
Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. Gradient elution may be necessary to achieve good separation.
Recrystallization: If one isomer is formed in significant excess, it may be possible to selectively crystallize it from a suitable solvent system. This often requires some trial and error to find the optimal solvent.
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, the methyl esters may have different chromatographic properties than the free carboxylic acids. Protecting the indole NH with a BOC group can also alter the polarity and aid in separation.[11]
Q4: What is the mechanistic basis for the directing effects of the substituents in indoline-2-carboxylic acid?
A4: The regioselectivity is governed by the stability of the intermediate arenium ion (also known as a Wheland intermediate or sigma complex) that is formed during the electrophilic attack.
Attack at the 5-position (para to -NHAc): The positive charge in the arenium ion can be delocalized onto the nitrogen atom through resonance, which is a highly stabilizing interaction.
Attack at the 6-position (meta to -NH₂⁺): When the nitrogen is protonated, it has a strong electron-withdrawing inductive effect. Attack at the meta position keeps the positive charge of the arenium ion further away from the destabilizing -NH₂⁺ group compared to ortho or para attack.[3]
The carboxylic acid at C-2 is an electron-withdrawing group and deactivates the ring, but its directing effect is primarily on the pyrroline ring, which is less reactive towards electrophilic substitution than the benzene ring in this context.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Diagram 1: Directing Effects in the Nitration of Indoline-2-Carboxylic Acid
Caption: Control of regioselectivity based on reaction conditions.
Diagram 2: Workflow for Selective 5-Nitro Isomer Synthesis
Caption: Synthetic route to favor the 5-nitro isomer.
References
Electrophilic substitution at the indole . Química Organica.org. Available from: [Link]
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . RSC Advances. 2023-09-05. Available from: [Link]
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. 2023-01-04. Available from: [Link]
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid . ResearchGate. 2025-08-10. Available from: [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. 2018-04-30. Available from: [Link]
Understanding the electrophilic aromatic substitution of indole . Henry Rzepa's Blog. 2013-03-03. Available from: [Link]
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid . National Institutes of Health. 2024-12-16. Available from: [Link]
How to isolate and purify indolizidine compounds? . ResearchGate. 2014-03-29. Available from: [Link]
The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent . ACS Publications. Available from: [Link]
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid . SYNTHESIS. 2002;2002(12):1653-1656. doi:10.1055/s-2002-33347. Available from: [Link]
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity . National Institutes of Health. Available from: [Link]
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives . Beilstein Journal of Organic Chemistry. 2017-07-14. Available from: [Link]
Electrophilic Aromatic Substitution of a BN Indole . National Institutes of Health. Available from: [Link]
How to separate these regioisomers? . Reddit. 2024-11-08. Available from: [Link]
N-Nitroso products from the reaction of indoles with Angeli's salt . National Institutes of Health. Available from: [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Publishing. 2024-03-18. Available from: [Link]
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? . ResearchGate. 2016-03-15. Available from: [Link]
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? . Quora. 2023-05-02. Available from: [Link]
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol . National Institutes of Health. Available from: [Link]
Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole . YouTube. 2021-01-07. Available from: [Link]
Theory of Directing effects . Chemistry LibreTexts. 2019-06-05. Available from: [Link]
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles . ACS Publications. Available from: [Link]
The Ascendant Antifungal Potential of the 6-Bromoindole Scaffold: A Comparative Guide for Drug Discovery Professionals
In the relentless battle against fungal pathogens, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds with potent and unique antifungal activities. Among the promising candidat...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless battle against fungal pathogens, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds with potent and unique antifungal activities. Among the promising candidates, the 6-bromoindole scaffold has garnered significant attention. This guide provides an in-depth, objective comparison of the antifungal potential of 6-bromoindole derivatives against a range of conventional fungicides, supported by experimental data and a detailed exploration of their mechanisms of action. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and potentially harness the power of this intriguing molecular framework.
The Looming Threat of Antifungal Resistance and the Promise of Novel Scaffolds
The increasing prevalence of fungal infections, coupled with the rise of resistance to existing antifungal agents, poses a significant global health challenge. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus highlight the urgent need for new therapeutic strategies. Natural products and their synthetic derivatives have long been a fertile ground for the discovery of new drugs, and indole alkaloids, in particular, have demonstrated a broad spectrum of biological activities, including antifungal effects.[1]
The 6-bromoindole scaffold, a halogenated derivative of indole, has shown enhanced biological activity in various studies. Halogenation, particularly bromination, can significantly modify the electronic and lipophilic properties of a molecule, often leading to improved potency and target engagement.[2] This guide will delve into the specifics of why the 6-bromoindole core is emerging as a formidable contender in the arena of antifungal research.
A Dual Mechanism of Action: A Strategic Advantage of the 6-Bromoindole Scaffold
A key differentiating feature of the 6-bromoindole scaffold is its potential for a dual mechanism of action, targeting different stages of fungal development. This unique characteristic was highlighted in a study on the antifungal activity of 6-bromoindole and its 3-acyl derivative, 3-acetyl-6-bromoindole, against the devastating plant pathogens Botrytis cinerea and Monilinia fructicola.[2]
6-Bromoindole: The Mycelial Growth Inhibitor: The parent 6-bromoindole compound proved to be a potent inhibitor of mycelial growth, the vegetative stage of fungal development.[2] This suggests its utility in treating established infections. Molecular docking studies indicate that 6-bromoindole likely exerts this effect by inhibiting succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] By disrupting this crucial energy-producing pathway, 6-bromoindole effectively chokes the fungus of the ATP required for growth and proliferation.
3-Acetyl-6-bromoindole: The Spore Germination Blocker: In contrast, the acetylated derivative, 3-acetyl-6-bromoindole, demonstrated remarkable efficacy in inhibiting conidial germination, the initial stage of fungal infection.[2] This positions it as a powerful preventative agent. The proposed mechanism for this activity is the inhibition of a fungal catalase (MfCat2) .[2] Catalases are critical antioxidant enzymes that protect the fungus from oxidative stress by detoxifying reactive oxygen species (ROS) like hydrogen peroxide.[4] Inhibition of this enzyme leads to an accumulation of ROS, creating a toxic intracellular environment that prevents spore germination and leads to cell death.[5]
This dual functionality, where the core scaffold and its simple derivative target different and essential fungal processes, represents a significant strategic advantage over many single-target fungicides.
Visualizing the Mechanisms: Fungal Signaling Pathways
To better understand the impact of 6-bromoindole derivatives, we can visualize their proposed mechanisms of action using signaling pathway diagrams.
Figure 1: Proposed mechanism of 6-bromoindole via SDH inhibition.
Figure 2: Proposed mechanism of 3-acetyl-6-bromoindole via catalase inhibition.
Comparative Performance: 6-Bromoindole Scaffold vs. Commercial Fungicides
The true measure of a novel antifungal scaffold lies in its performance relative to established fungicides. The following tables summarize the available experimental data, comparing the efficacy of 6-bromoindole and its derivative against a selection of commercial agricultural and clinical fungicides. Efficacy is presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), with lower values indicating higher potency.
Agricultural Fungicides: A Head-to-Head Comparison
The data clearly demonstrates the potent activity of the parent 6-bromoindole against the mycelial growth of both B. cinerea and M. fructicola, with EC50 values comparable to the commercial fungicide Mystic® (tebuconazole) against B. cinerea and significantly outperforming Captan®.[2] While its acetylated derivative is less effective against established mycelial growth, its strength lies in the prevention of spore germination, a critical and distinct mode of action.[2] It is noteworthy that while boscalid, another SDH inhibitor, shows a wide range of EC50 values, the potency of 6-bromoindole falls within this effective range.
Clinical Antifungals: A Perspective on Potential
While direct comparative studies of 6-bromoindole against clinical fungal pathogens are less common in the readily available literature, we can infer its potential by comparing the MICs of established clinical antifungals against key human pathogens. This provides a benchmark for future investigations into the clinical applicability of the 6-bromoindole scaffold.
The potent activity of 6-bromoindole derivatives against plant pathogens, coupled with their unique mechanisms of action, strongly suggests that this scaffold warrants investigation against clinically relevant fungi. Future studies should focus on determining the MICs of 6-bromoindole and its derivatives against a panel of Candida and Aspergillus species, including drug-resistant strains.
Standardized Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two common assays used to evaluate antifungal efficacy.
The MIC assay is a quantitative method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3]
Experimental Workflow:
Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., 6-bromoindole) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in an appropriate broth medium (e.g., RPMI-1640 for clinical isolates, Potato Dextrose Broth for plant pathogens).[3] This will create a concentration gradient of the test compound across the plate. Leave a column of wells with only broth as a positive control for growth and another with broth and the highest concentration of the solvent as a negative control.
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline or broth and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard). Further dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 0.5-2.5 x 10^3 cells/mL for yeasts).[3]
Inoculation: Add a standardized volume of the diluted fungal inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at an optimal temperature for the specific fungal species (e.g., 35°C for Candida albicans) for a defined period (e.g., 24-48 hours).[3]
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure the optical density. The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.[3]
Zone of Inhibition Assay (Agar Disk Diffusion Method)
The zone of inhibition assay is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1]
Experimental Workflow:
Figure 4: Workflow for the Zone of Inhibition assay.
Step-by-Step Protocol:
Agar Plate Preparation: Prepare and pour a suitable agar medium (e.g., Mueller-Hinton agar for clinical isolates, Potato Dextrose Agar for plant pathogens) into sterile Petri dishes and allow it to solidify.[14]
Inoculum Preparation: Prepare a standardized suspension of the test fungus as described for the MIC assay.
Inoculation: Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of the agar plate to create a lawn of growth.[1]
Disk Application: Aseptically place sterile paper disks of a standard diameter (e.g., 6 mm) impregnated with a known concentration of the test compound onto the surface of the inoculated agar. A disk with the solvent alone should be used as a negative control.
Incubation: Incubate the plates at the appropriate temperature for the test organism for 24-48 hours.
Measurement and Interpretation: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.[1]
Conclusion and Future Perspectives
The 6-bromoindole scaffold represents a highly promising avenue for the development of next-generation antifungal agents. Its demonstrated potency, particularly the dual mechanism of action targeting both mycelial growth and spore germination, offers a significant advantage in combating fungal pathogens and potentially mitigating the development of resistance. The comparative data presented in this guide underscore the competitive efficacy of 6-bromoindole derivatives against established commercial fungicides.
Further research is warranted to fully elucidate the antifungal potential of this scaffold. Key areas for future investigation include:
Broad-spectrum activity screening: Evaluating a wider range of 6-bromoindole derivatives against a comprehensive panel of clinically and agriculturally important fungal pathogens, including resistant strains.
In-depth mechanistic studies: Further unraveling the precise molecular interactions with target enzymes and the downstream effects on fungal physiology.
Structure-activity relationship (SAR) studies: Systematically modifying the 6-bromoindole core to optimize potency, selectivity, and pharmacokinetic properties.
In vivo efficacy and toxicity studies: Assessing the performance and safety of lead compounds in relevant animal models of fungal infection.
By continuing to explore the unique properties of the 6-bromoindole scaffold, the scientific community is well-positioned to develop novel and effective therapies to address the growing threat of fungal diseases.
References
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
Chen, F., Liu, X., & Chen, C. (2013). Sensitivity of Monilinia fructicola from Peach Farms in China to Four Fungicides and Characterization of Isolates Resistant to Carbendazim and Azoxystrobin. Plant Disease, 97(8), 1059-1064.
Cowen, L. E. (2014). The Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 4(17), e1204.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
Mir, A. A., & Mir, Z. A. (2022). Functional characterization of extracellular and intracellular catalase-peroxidases involved in virulence of the fungal wheat pathogen Zymoseptoria tritici.
National Center for Biotechnology Information. (n.d.). Aspergillus fumigatus clinical isolates antifungal susceptibility. Retrieved January 26, 2026, from [Link]
Oregon State University. (n.d.). Captan. Retrieved January 26, 2026, from [Link]
Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. Antimicrobial Agents and Chemotherapy, 48(10), 3929-3931.
Pfaller, M. A., et al. (2011). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 24(2), 248-270.
Spader, V., & Pavan, F. R. (2020). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 79.
Nelson Labs. (n.d.). Zone of Inhibition. Retrieved January 26, 2026, from [Link]
Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]
Understanding the mechanisms of resistance to azole antifungals in Candida species. (2023).
Captan Fungicide: Uses, Mode of Action, and Safety Guidelines. (2024, May 20). YouTube. Retrieved January 26, 2026, from [Link]
Mean MIC values (µg/mL) of different antifungals against seven Aspergillus fumigatus isolates as determined by the YeastOneTM and CLSI methods. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences, 24(4), 3691.
Effects of peroxisomal catalase inhibition on mitochondrial function. (2012). Frontiers in Physiology, 3, 111.
The Science Behind Tebuconazole: Systemic Action and Disease Control. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
Control of Peach Brown Rot Disease Produced by Monilinia fructicola and Monilinia laxa Using Benzylidene-Cycloalkanones. (2024). Molecules, 29(17), 3986.
Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola. (2024). Journal of Agricultural and Food Chemistry.
6 Mode of action for captan and folpet in the mouse duodenum. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498-512.
Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals. (2019). Frontiers in Microbiology, 10, 284.
Determination of the half-maximal effective concentration (EC50) value... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved January 26, 2026, from [Link]
Role of Catalase in Oxidative Stress- and Age-Associated Degenerative Diseases. (2019). Oxidative Medicine and Cellular Longevity, 2019, 9613070.
NEET 2024 - Inhibition of Succinic dehydrogenase enzyme by malonate is a classical example of : (1). (2024, May 17). YouTube. Retrieved January 26, 2026, from [Link]
Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. (2024). Journal of Fungi, 10(1), 47.
AERU. (n.d.). Captan (Ref: SR 406). Retrieved January 26, 2026, from [Link]
Pfaller, M. A., et al. (2010). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Clinical Microbiology, 48(7), 2596-2605.
Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Exploring Therapeutic Potential of Catalase: Strategies in Disease Prevention and Management. (2024). International Journal of Molecular Sciences, 25(11), 5891.
Wikipedia. (n.d.). Captan. Retrieved January 26, 2026, from [Link]
Oxidative stress response pathways in fungi. (2022). Cellular and Molecular Life Sciences, 79(6), 329.
Kim, J. H., & Campbell, B. C. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
The insecticidal activity and mechanism of tebuconazole on Nilaparvata lugens (Stål). (2023). Pest Management Science, 79(4), 1637-1646.
The fungicide Tebuconazole induces electromechanical cardiotoxicity in murine heart and human cardiomyocytes derived from induced pluripotent stem cells. (2022). Toxicology and Applied Pharmacology, 441, 115978.
Mechanisms of action in antifungal drugs. (n.d.). Research Starters. Retrieved January 26, 2026, from [Link]
Life Worldwide. (n.d.). Azole antifungals. Retrieved January 26, 2026, from [Link]
Concentration and timing of application reveal strong fungistatic effect of tebuconazole in a Daphnia-microparasitic yeast model. (2015). Environmental Toxicology and Chemistry, 34(10), 2330-2338.
A Comparative Guide to P2X7R Antagonists: Carboxamide and Quinoline Derivatives in Drug Discovery
The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a critical gatekeeper in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP—a hallmark of tissue damage and...
Author: BenchChem Technical Support Team. Date: February 2026
The P2X7 receptor (P2X7R), an ATP-gated ion channel, stands as a critical gatekeeper in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP—a hallmark of tissue damage and cellular stress—unleashes a cascade of downstream events, including the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][3][4] This central role in the inflammatory process has positioned P2X7R as a highly attractive therapeutic target for a spectrum of conditions, from chronic pain and neuroinflammatory disorders to cancer.[1][5][6]
The quest for potent and selective P2X7R antagonists has led to the exploration of diverse chemical scaffolds. Among these, derivatives based on carboxamide and quinoline structures have emerged as particularly promising classes of compounds. This guide provides an in-depth comparison of their performance, supported by experimental data and field-proven insights, to aid researchers and drug development professionals in navigating this complex landscape. While numerous antagonists have been developed, a key challenge remains: achieving a sufficient therapeutic window, as the dose required for efficacy is often too close to the maximum tolerated dose.[7]
The P2X7R Signaling Cascade: The "Why" of Antagonism
Understanding the mechanism of P2X7R is fundamental to appreciating the rationale for its blockade. Upon binding extracellular ATP, the receptor, a homotrimeric channel, undergoes a conformational change.[3] This initially forms a small cation-selective channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[8] However, sustained activation leads to a remarkable transformation: the opening of a large, non-selective pore capable of passing molecules up to 900 Da in size.[4][9] This pore formation is a critical trigger for the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent processing and release of IL-1β, a key mediator of inflammation and fever.[4]
Blocking this receptor with an antagonist aims to prevent this entire cascade at its origin, thereby mitigating the downstream inflammatory response.
Caption: P2X7R signaling pathway and point of antagonist intervention.
Comparative Analysis of Lead Compounds
The development of P2X7R antagonists has seen several compounds advance into clinical trials, although none have yet received approval for clinical use.[2] The table below compares representative compounds from the carboxamide and quinoline-based classes, alongside other notable antagonists, to highlight their relative performance and developmental status.
Compound
Chemical Class
Potency (IC50 / pKi)
Key Experimental Findings & Status
References
CE-224,535
Adamantyl Carboxamide
Moderate P2X7R activity
Showed good pharmacokinetics and safety but was not more effective than placebo in a Phase IIA trial for rheumatoid arthritis.[6][7] Development was discontinued.[10]
Demonstrated efficacy in rat models of inflammatory and neuropathic pain.[6][12] Discontinued for chronic pain as the therapeutic window to achieve >90% IL-1β inhibition was too narrow.[6][13]
Reduced nociception in animal models of neuropathic and inflammatory pain.[15] Used preclinically to show P2X7R inhibition reduces IL-1β in atherosclerotic plaques.[7][16]
Tested in Phase II trials for rheumatoid arthritis but showed limited therapeutic effect.[7][11] Also investigated for its role in suppressing melanogenesis.[17][18]
Centrally permeable antagonist.[20][21] Attenuates IL-1β release in human blood and rat microglia.[22] Delayed disease onset and improved motor performance in a female mouse model of ALS.[23]
Most potent in its series in a Ca2+ mobilization assay; showed selectivity over other P2X/P2Y receptors and induced apoptotic cell death in P2X7R-transfected cells.
Structure-Activity Relationship (SAR) Insights
The optimization of both carboxamide and quinoline scaffolds has yielded critical insights into the structural requirements for potent P2X7R antagonism.
Carboxamide Derivatives : Early work on adamantane amides revealed the importance of a lipophilic group (like adamantane) linked to the amide function. SAR studies also highlighted that an ortho-substituent on the phenyl ring of the benzamide moiety is crucial, as it creates a structural twist necessary for potent antagonism. More recent studies on pyrazine-carboxamides show that electron-withdrawing groups, such as -OCF₃, on the phenyl ring can significantly enhance potency and affinity for the human P2X7R.
Quinoline Derivatives : For this class, SAR studies have explored substitutions at multiple positions on the quinoline scaffold. A recent study identified a highly potent quinoline derivative (Compound 19), which demonstrated that careful optimization can lead to compounds with excellent cellular potency, favorable pharmacokinetic properties, and significant brain permeability, making them attractive for CNS indications.[25]
Key Experimental Protocols for Antagonist Evaluation
The characterization of novel P2X7R antagonists relies on a validated sequence of in vitro assays. The causality is critical: initial screens must confirm direct receptor interaction (e.g., calcium influx), followed by functional assays that measure the intended biological outcome (e.g., IL-1β release).
Experimental Workflow for P2X7R Antagonist Screening
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoindoline-2-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-Bromoindoline-2...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-Bromoindoline-2-carboxylic acid demands a meticulous approach, where every step is informed by a deep understanding of the potential hazards and the corresponding protective measures. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and operational protocols required to handle this compound safely, ensuring the integrity of your research and the well-being of your team.
Hazard Assessment: Understanding the Compound
6-Bromoindoline-2-carboxylic acid (CAS No. 16732-65-3) is a solid, light-yellow powder.[1] A crucial first step in any safety protocol is a thorough understanding of the substance's hazard profile. While comprehensive toxicological data for this specific compound is not fully available, the existing Safety Data Sheets (SDS) provide a clear directive for cautious handling.[2] The primary known hazards are significant and warrant stringent protective measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Bromoindoline-2-carboxylic acid is classified with the following hazards:
It is critical to note that "to the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] This statement from the material's safety data sheet is a clear signal for elevated caution. In the absence of complete data, we must operate under the assumption of higher potential risk and adopt a conservative approach to PPE selection and handling protocols.
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The following protocols are designed to create a robust barrier between the researcher and the chemical, addressing the primary exposure routes of inhalation, skin contact, and eye contact.
Eye and Face Protection: The First Line of Defense
Direct contact with 6-Bromoindoline-2-carboxylic acid can cause serious eye irritation.[1] Therefore, robust eye protection is non-negotiable.
Mandatory Equipment: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory where this chemical is handled.[1][2]
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring powder), tightly fitting safety goggles are the preferred choice.[3]
Causality: The side shields on safety glasses and the seal provided by goggles are critical for preventing airborne particles from reaching the eyes. Standard prescription glasses do not offer adequate protection.
Skin and Body Protection: An Impermeable Barrier
Given that this compound is a known skin irritant, preventing dermal exposure is a primary objective.[1] This requires more than just a standard lab coat.
Gloves:
Selection: Handle this chemical with impervious gloves that have been inspected for tears or punctures prior to use.[1][2][3]
Best Practices: Double-gloving is recommended, especially during compounding and administration activities.[4] Use a proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of immediately in accordance with applicable laws.[2] Always wash and dry hands thoroughly after glove removal.[2][3]
Gown/Coveralls:
Requirement: A long-sleeved, disposable gown with tight-fitting cuffs is essential to protect the arms and body.[4]
Material: The gown should be made of a low-lint, impervious material. For handling hazardous drugs, gowns that close in the back are recommended to provide a more complete barrier.[4]
Footwear:
Protocol: Standard laboratory procedures dictate that closed-toe shoes are mandatory. For handling hazardous materials, disposable, skid-resistant shoe covers should also be worn.[4]
Respiratory Protection: Safeguarding Against Inhalation
As a fine powder, 6-Bromoindoline-2-carboxylic acid presents a significant inhalation hazard that can cause respiratory irritation.[2] Engineering controls, such as a chemical fume hood, are the primary method for mitigating this risk. However, when these are not sufficient or during certain procedures, respiratory protection is required.
Engineering Controls: All weighing and handling of the solid material should be performed in a certified chemical fume hood to minimize the generation of airborne dust.[5]
Respirator Selection:
For Nuisance Exposure: In situations with potential for low-level dust exposure, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]
For Higher-Level Protection: If exposure limits are exceeded or irritation is experienced, a higher level of protection is necessary, such as an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges, or a full-face respirator.[2][3]
Causality: A standard surgical mask is not sufficient as it does not provide a seal around the face and will not protect against inhaling fine chemical dust. A NIOSH-approved respirator is essential for this purpose.[6]
Operational and Disposal Plans
A safe laboratory environment is built on proactive planning. The following step-by-step protocols for handling and disposal are designed to be self-validating systems, minimizing risk at every stage.
Experimental Protocol: Safe Handling Workflow
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed above.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper, or transfer directly into a tared container. Avoid any actions that could create dust clouds.
In-Use: Keep the container tightly closed when not in use.[2][3] If working with solutions, ensure they are clearly labeled.
Post-Handling: After use, decontaminate the work surface within the fume hood. Carefully remove PPE, starting with the outer gloves, then the gown, and finally the inner gloves, to avoid self-contamination.
Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]
Emergency Spill Response
In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.
Evacuate: Immediately evacuate personnel from the affected area.[2]
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
Containment: Do not let the product enter drains.[2]
Clean-up: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[2][7] Avoid actions that create dust.[2]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2][3]
Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][3]
Eye Contact
Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician immediately.[2][3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
Chemical Waste: All surplus 6-Bromoindoline-2-carboxylic acid and any material heavily contaminated with it must be treated as hazardous waste. It should be disposed of by a licensed professional waste disposal service, often through controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3]
Contaminated Materials: Used gloves, gowns, shoe covers, and cleaning materials should be collected in a suitable, closed container labeled for hazardous waste.[2]
Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[2]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling 6-Bromoindoline-2-carboxylic acid, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 6-Bromoindoline-2-carboxylic acid.
References
Capot Chemical Co., Ltd. (2012-11-22). MSDS of 6-Bromoindole-2-carboxylic acid.
Echemi. (n.d.). 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets.
Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.
Thermo Fisher Scientific Chemicals, Inc. (2025-12-22). 5-Bromoindole-2-carboxylic acid - SAFETY DATA SHEET.